Product packaging for Phenylhydroquinone diacetate(Cat. No.:CAS No. 58244-28-3)

Phenylhydroquinone diacetate

Cat. No.: B184875
CAS No.: 58244-28-3
M. Wt: 270.28 g/mol
InChI Key: DZVDHXPXHBVBNZ-UHFFFAOYSA-N
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Description

Phenylhydroquinone diacetate is a protected form of phenylhydroquinone (PHQ), a metabolite of the fungicide o-phenylphenol and various polychlorinated biphenyls (PCBs). Its primary research value lies in its role as a precursor in the study of quinone-induced oxidative stress and cytotoxic mechanisms. Upon deacetylation, the generated phenylhydroquinone can undergo autoxidation, forming reactive semiquinone and benzoquinone species . This redox cycling process is a critical mechanism for researchers to model, as it depletes cellular glutathione (GSH) and generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, leading to oxidative damage . Studies on related hydroquinone compounds have demonstrated their capacity to cause mitochondrial dysfunction and induce cell death in experimental models like isolated rat hepatocytes . A significant area of investigation involves the compound's interaction with genetic material; the metabolite phenylhydroquinone has been shown to cause DNA strand scission at low concentrations, with cleavage occurring preferentially at guanine residues, an effect attributed to the oxygen radicals produced during its oxidation . This property makes it a valuable tool for probing DNA damage mechanisms. Consequently, this chemical is principally employed in toxicological research to investigate the molecular pathways of metabolite-mediated toxicity, oxidative stress, and genotoxicity associated with phenolic environmental contaminants. This product is strictly for professional research purposes in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B184875 Phenylhydroquinone diacetate CAS No. 58244-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyloxy-3-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDHXPXHBVBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877971
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58244-28-3
Record name [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
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Record name (1,1'-Biphenyl)-2,5-diol, diacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-phenylhydroquinone diacetate, a molecule of interest in various research and development applications. The synthesis of this compound can be approached through two main strategies: the acetylation of a pre-formed 2-phenylhydroquinone core or the direct functionalization of a quinone precursor. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways.

Pathway 1: Synthesis via 2-Phenylhydroquinone Intermediate

The most common and versatile approach to 2-phenylhydroquinone diacetate involves a two-step process: the synthesis of the 2-phenylhydroquinone backbone, followed by its acetylation.

Step 1A: Synthesis of 2-Phenylhydroquinone via Grignard Reaction

This classic organometallic approach involves the 1,4-addition of a phenyl Grignard reagent to p-benzoquinone. While effective, this reaction can be accompanied by side products, including 1,2-addition products and biphenyl.

Experimental Protocol:

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere. This Grignard reagent is then added dropwise to a cooled solution of p-benzoquinone in diethyl ether. The reaction mixture is stirred and then quenched with a dilute acid, such as hydrochloric acid. The product, 2-phenylhydroquinone, is then isolated from the organic layer and purified, typically by column chromatography or recrystallization. While specific yields can vary, they are often moderate due to the formation of byproducts.

Quantitative Data:

ParameterValueReference
Starting Materialsp-Benzoquinone, Phenylmagnesium Bromide[1][2]
SolventDiethyl ether[2]
Reaction ConditionsLow temperature, followed by acidic workup[2]
Typical YieldModerate (can be variable)[2]

Reaction Pathway:

G cluster_0 Step 1A: Synthesis of 2-Phenylhydroquinone (Grignard) p-Benzoquinone p-Benzoquinone Reaction_Mixture 1,4-Addition p-Benzoquinone->Reaction_Mixture Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Reaction_Mixture 2-Phenylhydroquinone 2-Phenylhydroquinone Reaction_Mixture->2-Phenylhydroquinone Acidic Workup

Synthesis of 2-Phenylhydroquinone via Grignard Reaction.
Step 1B: Synthesis of 2-Phenylhydroquinone via Suzuki Coupling

A more modern and often higher-yielding alternative is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid with a halide or triflate. In this case, 2-bromohydroquinone (or a protected version) can be coupled with phenylboronic acid.

Experimental Protocol:

To a reaction vessel containing 2-bromo-1,4-dimethoxybenzene (a protected form of 2-bromohydroquinone), phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., sodium carbonate) are added in a suitable solvent system like a mixture of toluene and water. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the product is extracted, and the protecting methyl groups are cleaved using a reagent like boron tribromide (BBr₃) to yield 2-phenylhydroquinone.

Quantitative Data:

ParameterValueReference
Starting Materials2-Bromo-1,4-dimethoxybenzene, Phenylboronic acid[3][4]
CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄)[4]
BaseSodium Carbonate or similar[4]
Reaction ConditionsHeated, inert atmosphere[4]
Typical YieldGenerally good to excellent[3]

Reaction Pathway:

G cluster_1 Step 1B: Synthesis of 2-Phenylhydroquinone (Suzuki) Bromo_Hydroquinone_Protected 2-Bromo-1,4-dimethoxybenzene Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Bromo_Hydroquinone_Protected->Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Suzuki_Coupling Protected_Product 2-Phenyl-1,4-dimethoxybenzene Suzuki_Coupling->Protected_Product Deprotection Deprotection (e.g., BBr3) Protected_Product->Deprotection 2-Phenylhydroquinone 2-Phenylhydroquinone Deprotection->2-Phenylhydroquinone

Synthesis of 2-Phenylhydroquinone via Suzuki Coupling.
Step 2: Acetylation of 2-Phenylhydroquinone

This step is a straightforward esterification of the hydroxyl groups of 2-phenylhydroquinone.

Experimental Protocol:

2-Phenylhydroquinone is suspended in acetic anhydride. A catalytic amount of concentrated sulfuric acid is carefully added. The reaction is typically exothermic and proceeds readily. After stirring at room temperature, the reaction mixture is poured into water to precipitate the product. The solid 2-phenylhydroquinone diacetate is collected by filtration, washed with water, and can be further purified by recrystallization or distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Starting Material2-Phenylhydroquinone-
ReagentsAcetic Anhydride, Conc. Sulfuric Acid[5][6]
Reaction ConditionsRoom temperature, exothermic[5]
Typical Yield96-98% (for hydroquinone)[5]
Melting Point121-122 °C (for hydroquinone diacetate)[5]

Reaction Pathway:

G cluster_2 Step 2: Acetylation 2-Phenylhydroquinone 2-Phenylhydroquinone Acetylation_Reaction Acetylation 2-Phenylhydroquinone->Acetylation_Reaction Acetic_Anhydride Acetic Anhydride (H₂SO₄ catalyst) Acetic_Anhydride->Acetylation_Reaction 2-Phenylhydroquinone_Diacetate 2-Phenylhydroquinone Diacetate Acetylation_Reaction->2-Phenylhydroquinone_Diacetate G cluster_3 Pathway 2: Thiele-Meisenheimer Acetylation 2-Phenylbenzoquinone 2-Phenyl-1,4-benzoquinone Thiele_Reaction Thiele-Meisenheimer Reaction 2-Phenylbenzoquinone->Thiele_Reaction Acetic_Anhydride_Acid Acetic Anhydride (Acid Catalyst) Acetic_Anhydride_Acid->Thiele_Reaction Triacetoxybiphenyl 2,4,5-Triacetoxybiphenyl Thiele_Reaction->Triacetoxybiphenyl

References

Phenylhydroquinone Diacetate: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenylhydroquinone diacetate (2,5-diacetoxybiphenyl) in common organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on presenting available qualitative information, a detailed experimental protocol for determining solubility, and the theoretical principles governing the dissolution of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₆H₁₄O₄. It is the diacetate ester of phenylhydroquinone. The presence of both aromatic rings and ester functional groups in its structure dictates its solubility profile, making it a compound of interest in various fields, including polymer chemistry and as a potential intermediate in the synthesis of biologically active molecules. An understanding of its solubility is critical for its application in reaction chemistry, purification, and formulation development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. However, some qualitative descriptions and a single quantitative data point have been identified. This information is summarized in the table below.

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (at 25 °C)
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble50 mg/mL[1][2]
ChloroformChlorinated HydrocarbonSolubleData not available
Diethyl EtherEtherSolubleData not available
Hot EthanolAlcoholSolubleData not available
Hot Acetic AcidCarboxylic AcidSolubleData not available

It is important to note that "hot" solvents will exhibit significantly different solvating properties compared to the same solvents at ambient temperature. The lack of standardized quantitative data underscores the need for experimental determination of the solubility of this compound for specific applications.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This method is based on the well-established isothermal shake-flask technique.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

3.3. Experimental Workflow Diagram

G A Add excess this compound and a known volume of solvent to a vial B Seal vial and place in a thermostatic shaker bath at constant temperature A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute the filtered solution E->F G Analyze by HPLC or UV-Vis spectrophotometry F->G H Calculate solubility from concentration and dilution factor G->H

Workflow for Solubility Determination

Biological Relevance and Signaling Pathway

While the primary focus of this guide is solubility, it is relevant to note the biological context of hydroquinone and its derivatives. Hydroquinone is a well-known inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3][4][5] This inhibitory action is the basis for its use as a skin-lightening agent.[6][7][8] Phenylhydroquinone and its diacetate derivative are also investigated for their potential to modulate this pathway.[9]

The following diagram illustrates the mechanism of tyrosinase inhibition by hydroquinone, a pathway that is also relevant to the study of its derivatives like this compound.

G cluster_0 Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase1 Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase2 Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Further Reactions Hydroquinone Hydroquinone (or derivative) Hydroquinone->Inhibition1 Inhibits Hydroquinone->Inhibition2 Inhibits Inhibition1->Tyrosinase1 Inhibition2->Tyrosinase2

Tyrosinase Inhibition by Hydroquinone

This pathway illustrates how hydroquinone interferes with the enzymatic conversion of tyrosine to melanin precursors, thereby reducing pigment production.[10]

Conclusion

This technical guide has summarized the currently available solubility information for this compound in common organic solvents. The significant lack of quantitative data highlights a knowledge gap that can be addressed by following the detailed experimental protocol provided. Understanding the solubility of this compound is a critical step for its effective utilization in research and development. Furthermore, the biological context of its parent compound, hydroquinone, in the inhibition of melanin synthesis provides a rationale for its investigation in dermatological and cosmetic applications.

References

Spectroscopic Profile of Phenylhydroquinone Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylhydroquinone diacetate (CAS 58244-28-3), a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate; 2,5-Diacetoxybiphenyl
CAS Number 58244-28-3
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol []

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.30 - 7.50m5HPhenyl-H
~ 7.10 - 7.25m3HHydroquinone-H
~ 2.30s3HAcetate-CH₃
~ 2.28s3HAcetate-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~ 169.5C=O (acetate)
~ 169.3C=O (acetate)
~ 148.0C-O
~ 147.5C-O
~ 138.0Quaternary Phenyl-C
~ 130.0 - 127.0Phenyl-CH & Hydroquinone-CH
~ 125.0Quaternary Hydroquinone-C
~ 21.0Acetate-CH₃
~ 20.8Acetate-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1760StrongC=O Stretch (Ester)
~ 1600, 1480Medium-StrongAromatic C=C Stretch
~ 1200StrongC-O Stretch (Ester)
~ 1015MediumO-C-C Stretch (Ester)
Mass Spectrometry (MS)
m/zInterpretation
270.09[M]⁺ (Molecular Ion)
228.08[M - C₂H₂O]⁺
186.07[M - 2(C₂H₂O)]⁺
43.02[C₂H₃O]⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with dry potassium bromide (100-200 mg). The mixture is then pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Pellet Preparation of KBr Pellet or Thin Film (for IR) Sample->Pellet IR Vaporization Vaporization (for MS) Sample->Vaporization MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Vaporization->MS ProcessNMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Generation IR->ProcessIR ProcessMS Mass Spectrum Generation MS->ProcessMS Interpret Structural Elucidation & Verification ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

General workflow for spectroscopic analysis.

References

Phenylhydroquinone Diacetate: A Technical Guide on its Chemistry and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydroquinone diacetate, a derivative of hydroquinone, represents a class of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and putative biological activities of this compound. While specific historical records detailing its initial discovery are sparse, its synthesis is rooted in well-established acetylation reactions of hydroquinones. Drawing parallels from structurally related hydroquinone derivatives, this document explores its potential antioxidant and anti-inflammatory properties, hypothesizing its interaction with key cellular signaling pathways such as Nrf2, NF-κB, and MAPK. This guide presents detailed experimental protocols for the synthesis of related compounds, summarizes available quantitative data, and provides visualizations of relevant biological pathways to facilitate further research and development in this area.

Introduction and Historical Context

The study of hydroquinone and its derivatives has been a cornerstone of organic chemistry for over a century, driven by their diverse applications ranging from photographic developers to polymerization inhibitors and cosmetic skin-lightening agents. The introduction of a phenyl group to the hydroquinone scaffold, and subsequent acetylation to yield this compound, represents a structural modification that is anticipated to modulate its physicochemical and biological properties.

The primary motivation for the synthesis and study of this compound and its analogs lies in the potential to enhance the therapeutic properties of the parent hydroquinone molecule. Acetylation is a common strategy in medicinal chemistry to improve the bioavailability and stability of compounds containing hydroxyl groups. The acetyl groups can increase lipophilicity, potentially facilitating cell membrane permeability, and can be cleaved by intracellular esterases to release the active hydroquinone form.

Synthesis of Phenylhydroquinone Derivatives

The synthesis of this compound typically involves a two-step process: the phenylation of hydroquinone followed by acetylation. While a specific protocol for the direct synthesis of 2-phenylhydroquinone diacetate was not found in the literature reviewed, established methods for the synthesis of related compounds provide a clear blueprint.

Synthesis of 2-(1-phenylethyl)hydroquinone Diacetate

A process for preparing 2-(1-phenylethyl)hydroquinone and its subsequent diacetate has been detailed, which involves the alkylation of hydroquinone with styrene[2].

Experimental Protocol:

  • Alkylation of Hydroquinone: Hydroquinone is reacted with styrene in a non-polar organic solvent in the presence of a solid acid catalyst. The use of a solid acid catalyst, such as amorphous silica aluminate or phosphoric acid/sulfuric acid on SiO₂, is advantageous as it minimizes the production of dialkylated hydroquinone and allows for easier product isolation and catalyst recycling[2]. The differential solubility of the mono-alkylated product in non-polar solvents facilitates its separation from the reaction mixture[2].

  • Acetylation: The resulting 2-(1-phenylethyl)hydroquinone is then reacted with acetic anhydride or acetyl chloride to yield 2-(1-phenylethyl)hydroquinone diacetate[2].

Synthesis of 2-p-Acetylthis compound

A detailed procedure for the synthesis of 2-p-acetylthis compound is available in Organic Syntheses[1].

Experimental Protocol:

  • Preparation of 2-p-Acetylphenylhydroquinone: This intermediate is prepared through a multi-step process involving the coupling of p-aminoacetophenone with quinone, followed by reduction[1].

  • Acetylation: A suspension of 2-p-acetylphenylhydroquinone (35 g, 0.153 mole) in acetic anhydride (77 ml) is treated with concentrated sulfuric acid (0.5 ml). The reaction is exothermic, and the hydroquinone dissolves readily. The solution is allowed to stand at room temperature overnight and then poured into water (400 ml) to precipitate the diacetate[1].

  • Purification: The crude 2-p-acetylthis compound is collected by filtration, dried, and then purified by distillation at reduced pressure (b.p. 236–241°C/1 mm or 182–190°C/0.1 mm)[1].

Quantitative Data

Quantitative data specifically for this compound's biological activity is limited in the available literature. However, data for related synthesis procedures provide insights into reaction yields and physical properties.

CompoundStarting MaterialsCatalyst/ReagentYieldMelting Point (°C)Reference
Hydroquinone DiacetateHydroquinone, Acetic AnhydrideConcentrated Sulfuric Acid96-98%121-122[3]
2-p-Acetylthis compound2-p-Acetylphenylhydroquinone, Acetic AnhydrideConcentrated Sulfuric AcidHigh-[1]
2-(1-phenylethyl)hydroquinoneHydroquinone, StyreneSolid Acid Catalyst--[2]

Putative Biological Activity and Signaling Pathways

Based on the known biological activities of hydroquinone and other phenolic compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The diacetate form likely acts as a prodrug, being hydrolyzed in vivo to the active phenylhydroquinone.

Antioxidant Activity

Hydroquinones are well-known antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The presence of a phenyl group may further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.

Potential Signaling Pathway: Nrf2 Activation

A key mechanism by which phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues PHQ_DA Phenylhydroquinone Diacetate Esterases Esterases PHQ_DA->Esterases PHQ Phenylhydroquinone (Active Form) Esterases->PHQ PHQ->Keap1 Modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Oxidative stress or electrophilic compounds, such as the quinone form of phenylhydroquinone, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

Potential Signaling Pathways: NF-κB and MAPK Inhibition

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

Anti_inflammatory_Pathways cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IKK IKK Inflammatory_Stimuli->IKK PHQ_DA Phenylhydroquinone Diacetate Esterases Esterases PHQ_DA->Esterases PHQ Phenylhydroquinone (Active Form) Esterases->PHQ PHQ->MAPKKK Inhibits PHQ->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) AP1->Pro_inflammatory_Genes Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

Phenylhydroquinone Diacetate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate, a derivative of phenylhydroquinone, is a versatile molecule in organic synthesis. Its reactivity is primarily centered around the two acetate groups and the aromatic core, making it a valuable precursor and intermediate in a variety of organic transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions, with a focus on its role in the Fries rearrangement, as a potential acetylating agent, its function as a protecting group, and its prospective antioxidant activity. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers and professionals in drug development and organic synthesis.

Core Mechanisms of Action

The reactivity of this compound is dictated by the interplay of its functional groups: the phenyl substituent, the hydroquinone ring, and the two acetate esters. These features allow it to participate in a range of reactions, each with a distinct mechanism of action.

Electrophilic Aromatic Substitution: The Fries Rearrangement

The most well-documented reaction of this compound is the Fries rearrangement, an important method for the synthesis of acylphenols. This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyacetophenones.[1][2]

The Fries rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[3] The reaction is believed to proceed through the formation of an acylium ion intermediate.[1][2] The mechanism can be described as follows:

  • Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of one of the acetate groups. This coordination polarizes the carbonyl group and weakens the ester linkage.

  • Formation of the Acylium Ion: The weakened ester bond cleaves to form an acylium ion (CH₃CO⁺) and a phenoxide-Lewis acid complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho or para position.

  • Rearomatization and Work-up: The resulting intermediate rearomatizes by losing a proton. Subsequent aqueous work-up liberates the hydroxyacetophenone product.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions:

  • Temperature: Lower temperatures (around 60°C) generally favor the formation of the para product (kinetic control), while higher temperatures (above 160°C) favor the ortho product (thermodynamic control).[4] The ortho isomer can form a more stable chelate with the Lewis acid, which is favored at higher temperatures.

  • Solvent: The polarity of the solvent can also influence the product distribution.

Diagram: Mechanism of the Fries Rearrangement

Fries_Rearrangement cluster_start Starting Material cluster_lewis_acid Catalyst cluster_intermediate Intermediate Formation cluster_attack Electrophilic Attack cluster_product Products Phenylhydroquinone_diacetate This compound Complex Coordination of Lewis Acid Lewis acid attacks carbonyl oxygen Phenylhydroquinone_diacetate->Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Complex Acylium_Ion Acylium Ion Formation Cleavage of ester bond Complex->Acylium_Ion Cleavage Ortho_Attack Ortho Attack Acylium_Ion->Ortho_Attack Electrophilic Aromatic Substitution Para_Attack Para Attack Acylium_Ion->Para_Attack Electrophilic Aromatic Substitution Ortho_Product Ortho-Hydroxyacetophenone Derivative Ortho_Attack->Ortho_Product Rearomatization & Work-up Para_Product Para-Hydroxyacetophenone Derivative Para_Attack->Para_Product Rearomatization & Work-up

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

The yields of the ortho and para products in the Fries rearrangement of hydroquinone diacetate are dependent on the reaction conditions.

CatalystSolventTemperature (°C)Time (h)Ortho-isomer Yield (%)Para-isomer Yield (%)Reference
AlCl₃None160-165364-77 (as 2,5-dihydroxyacetophenone)-Organic Syntheses, Coll. Vol. 3, p.280 (1955)
ZnCl₂Acetic Acid152-1590.33-61-65 (as 2,4-dihydroxyacetophenone from resorcinol diacetate)Organic Syntheses, Coll. Vol. 3, p.761 (1955)
H₂SO₄Acetic Acid1241.25-68 (as 2,4-dihydroxyacetophenone from resorcinol diacetate)US Patent 5,621,146
  • Materials:

    • Hydroquinone diacetate (50 g, 0.257 mol)

    • Anhydrous aluminum chloride (116 g, 0.87 mol)

    • Crushed ice

    • Concentrated hydrochloric acid

    • Water

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • A mixture of dry hydroquinone diacetate and anhydrous aluminum chloride is finely powdered and placed in a dry round-bottomed flask fitted with an air condenser and a gas-absorption trap.

    • The flask is heated in an oil bath. The temperature is slowly raised to 160-165°C and maintained for approximately 3 hours. Evolution of hydrogen chloride gas indicates the progress of the reaction.

    • After cooling to room temperature, the excess aluminum chloride is decomposed by the slow addition of crushed ice followed by concentrated hydrochloric acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from water or 95% ethanol to yield pure 2,5-dihydroxyacetophenone.

Acetylating Agent

This compound can theoretically act as an acetylating agent for nucleophiles such as alcohols and amines, transferring one or both of its acetyl groups. This reactivity stems from the electrophilic nature of the carbonyl carbon in the acetate groups.

The mechanism of acetylation using this compound would likely involve nucleophilic acyl substitution.

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of an acetate group.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The phenoxide group, being a relatively good leaving group (especially after protonation), departs, leading to the formation of the acetylated nucleophile and phenylhydroquinone monoacetate or phenylhydroquinone.

The efficiency of this reaction would depend on the nucleophilicity of the attacking species and the reaction conditions (e.g., presence of a base or acid catalyst).

Diagram: this compound as an Acetylating Agent

Acetylation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products PHD This compound Attack Nucleophilic Attack Nu-H attacks carbonyl carbon PHD->Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Departure Leaving Group Departure Phenylhydroquinone monoacetate leaves Intermediate->Departure Acetylated_Product Acetylated Nucleophile (Nu-Ac) Departure->Acetylated_Product Byproduct Phenylhydroquinone Monoacetate Departure->Byproduct

Caption: Proposed mechanism for the acetylation of a nucleophile.

Protecting Group Chemistry

The diacetate functionality of this compound allows it to serve as a protecting group for the hydroxyl groups of phenylhydroquinone. The acetate groups are generally stable to a range of reaction conditions but can be readily removed when desired.

The deprotection of the acetate groups is typically achieved by hydrolysis under acidic or basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give a carboxylate and a phenoxide. Protonation during work-up yields the free hydroxyl group.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the ester is cleaved to the carboxylic acid and the phenol.

Diagram: Deprotection of this compound

Deprotection cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed PHD This compound Base_Attack Nucleophilic Attack OH⁻ attacks carbonyl PHD->Base_Attack Acid_Protonation Protonation H⁺ protonates carbonyl O PHD->Acid_Protonation Base_Intermediate Tetrahedral Intermediate Base_Attack->Base_Intermediate Base_Cleavage Cleavage Phenoxide and Acetic Acid form Base_Intermediate->Base_Cleavage Phenylhydroquinone Phenylhydroquinone Base_Cleavage->Phenylhydroquinone Protonation Acid_Attack Nucleophilic Attack H₂O attacks carbonyl Acid_Protonation->Acid_Attack Acid_Cleavage Cleavage Phenylhydroquinone and Acetic Acid form Acid_Attack->Acid_Cleavage Acid_Cleavage->Phenylhydroquinone

Caption: Mechanisms for the deprotection of the acetate groups.

Antioxidant Activity (as a Pro-drug)

Phenylhydroquinone itself is known to possess antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms to scavenge free radicals. This compound can be considered a pro-drug of phenylhydroquinone. In a biological system, it is plausible that enzymatic hydrolysis of the acetate groups would release the active phenylhydroquinone.

  • Hydrolysis: Esterase enzymes in the body could hydrolyze the acetate groups of this compound.

  • Release of Phenylhydroquinone: This hydrolysis would release phenylhydroquinone.

  • Radical Scavenging: The free hydroxyl groups of phenylhydroquinone can then participate in antioxidant activity by donating a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

This pro-drug approach could potentially improve the bioavailability and stability of phenylhydroquinone.

Diagram: this compound as an Antioxidant Pro-drug

Antioxidant_Prodrug PHD This compound Phenylhydroquinone Phenylhydroquinone PHD->Phenylhydroquinone Hydrolysis Enzymes Esterases Enzymes->Phenylhydroquinone Neutralized_Radical Neutralized Radical (RH) Phenoxyl_Radical Phenoxyl Radical Phenylhydroquinone->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Free_Radical->Neutralized_Radical accepts H•

Caption: Proposed mechanism of antioxidant action via pro-drug activation.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. Its primary and most studied mechanism of action is the Fries rearrangement, providing a valuable route to substituted hydroxyacetophenones. Furthermore, its potential to act as an acetylating agent, a protecting group for phenylhydroquinone, and an antioxidant pro-drug highlights its versatility. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and utilize the full potential of this compound in their work. Further research into its broader reactivity and biological activity is warranted to fully elucidate its capabilities.

References

Phenylhydroquinone Diacetate: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for Phenylhydroquinone Diacetate (CAS No. 58244-28-3). The following sections detail the compound's hazard identification, handling and storage procedures, exposure controls, and emergency measures. All quantitative data is summarized for clarity, and a general experimental workflow for chemical safety assessment is provided.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 2,5-Diacetoxybiphenyl, is an off-white to light beige crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄[2]
Molecular Weight 270.28 g/mol [2]
Melting Point 66 - 71 °C[3]
Boiling Point 418.8 °C at 760 mmHg[1]
Flash Point 212 °C[1]
Density 1.175 g/cm³[1]
Appearance Off-white to light beige crystalline powder[1]

Section 2: Hazard Identification and Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on available Safety Data Sheets (SDS), it is classified as causing skin and eye irritation, and may cause respiratory irritation.[5]

GHS Classification:

  • Skin Irritation: Category 2[5]

  • Eye Irritation: Category 2[5]

  • Specific target organ toxicity – single exposure: Category 3 (Respiratory tract irritation)[5]

Quantitative Toxicity Data:

EndpointValueSpeciesRouteReference
Oral LD50 (ATE) > 2000 mg/kgNot specifiedOral[3]
Dermal LD50 (ATE) > 2000 mg/kgNot specifiedDermal[3]

Section 3: Handling, Storage, and Exposure Controls

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Handling:

  • Wash hands thoroughly after handling.[4]

  • Use in a well-ventilated area.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Keep container tightly closed when not in use.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep refrigerated (Store below 4°C/39°F).[4]

  • Incompatible with strong oxidizing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE):

  • Engineering Controls: A laboratory fume hood or other appropriate local exhaust ventilation should be used.[6] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin Protection: Wear protective gloves and a laboratory coat.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Section 4: First Aid and Firefighting Measures

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following section outlines a general workflow for assessing the acute oral toxicity of a chemical substance, based on OECD guidelines.

General Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425):

This method, known as the Up-and-Down Procedure (UDP), is designed to estimate the LD50 with a reduced number of animals.

  • Animal Selection and Preparation:

    • Use healthy, young adult laboratory rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).[7]

    • Acclimatize the animals to the laboratory conditions for at least 5 days.

    • Animals should be fasted (with access to water) before administration of the test substance.[8]

  • Dose Selection and Administration:

    • Select a starting dose based on available information about the substance's toxicity. A default starting dose of 175 mg/kg is often used if no information is available.

    • Administer the substance orally via gavage in a single dose.[8]

  • Observation:

    • Observe the animal for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days.[8]

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Dose Adjustment (Up-and-Down Procedure):

    • If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This process continues until a specified number of reversals in outcome (survival/death) are observed.

  • Data Analysis and LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Diagrams:

Chemical_Safety_Assessment_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_response Post-Experiment & Emergency Response A Hazard Identification (Literature & SDS Review) B Risk Assessment A->B C Develop Standard Operating Procedure (SOP) B->C D Implement Engineering & Administrative Controls C->D E Use Appropriate Personal Protective Equipment D->E F Conduct Experiment E->F G Decontamination & Waste Disposal F->G H Incident Response (Spill, Exposure) F->H I Review & Update SOP G->I H->I Acute_Oral_Toxicity_Protocol Start Start: Select Animal Model & Starting Dose Dose Administer Single Oral Dose Start->Dose Observe Observe for Toxicity & Mortality (up to 14 days) Dose->Observe Outcome Outcome? Observe->Outcome Survives Animal Survives Outcome->Survives Survival Dies Animal Dies Outcome->Dies Death IncreaseDose Increase Dose for Next Animal Survives->IncreaseDose DecreaseDose Decrease Dose for Next Animal Dies->DecreaseDose Continue Continue Until Stopping Criteria Met IncreaseDose->Continue DecreaseDose->Continue Continue->Dose Calculate Calculate LD50 Continue->Calculate

References

Commercial Suppliers and Technical Profile of High-Purity Phenylhydroquinone Diacetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity Phenylhydroquinone diacetate (PHD), also known by its IUPAC name, (4-acetyloxy-3-phenylphenyl) acetate. This document provides a comprehensive overview of commercial suppliers, key chemical and physical properties, and detailed experimental protocols relevant to its application in research and development.

Commercial Availability

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The purity levels typically offered are ≥98% or ≥99%.

SupplierAvailable PurityCatalog Number/Reference
BOC Sciences 95%, 99%Custom
CymitQuimica Not SpecifiedIN-DA003TPS
Thermo Scientific (Alfa Aesar) 98%Not Available

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

This compound is a solid, light cream-colored powder. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 58244-28-3[1][2]
Molecular Formula C₁₆H₁₄O₄[1][2]
Molecular Weight 270.28 g/mol [2]
Melting Point 66 - 71 °C[3]
Density 1.175 g/cm³[2]
Appearance Solid, Light cream powder[3]

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

The synthesis of this compound typically involves the acetylation of phenylhydroquinone. A general laboratory-scale synthesis protocol is as follows:

Synthesis of 2-p-acetylthis compound

A related diacetate, 2-p-acetylthis compound, can be synthesized by treating 2-p-acetylphenylhydroquinone with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is exothermic and proceeds rapidly. The crude product is obtained by pouring the reaction mixture into water, followed by filtration and drying.[1] Purification can be achieved by distillation under reduced pressure.[1]

General Acetylation of Hydroquinones

A more general method for the diacetylation of hydroquinones involves the reaction of the hydroquinone with acetic anhydride. This reaction can be catalyzed by a drop of concentrated sulfuric acid. The mixture warms up quickly as the hydroquinone dissolves. After a short period, the solution is poured onto crushed ice to precipitate the diacetate product. The solid is then collected by filtration, washed with water, and dried.[2] For higher purity, recrystallization from a suitable solvent such as dilute ethanol can be performed.[2]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for research applications. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC-UV method can be developed for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water.[4] Detection is performed using a UV detector. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Gas Chromatography (GC)

Gas chromatography, coupled with a Flame Ionization Detector (FID), is another suitable method for the analysis of phenolic compounds.[5] For volatile compounds like this compound, a wide-bore fused-silica open tubular column can be used.[5] The identity of the compound can be confirmed by a second GC column of different polarity or by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the identity of this compound. Spectral data for the parent compound, phenylhydroquinone, is available in public databases and can serve as a reference.[6]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with GC or LC, provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl groups.[6]

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited, its structural relationship to phenylhydroquinone and other diacetate prodrugs suggests several potential areas of investigation.

Prodrug Strategy

This compound can be considered a prodrug of phenylhydroquinone. The acetate groups can be hydrolyzed in vivo by esterases to release the active phenylhydroquinone.[7] This strategy is often employed to improve the bioavailability and stability of phenolic compounds.[7]

Antioxidant and Anti-inflammatory Effects

The parent compound, hydroquinone, has demonstrated antioxidant and anti-inflammatory properties.[8][9] It can inhibit platelet aggregation and the production of thromboxane, suggesting a possible role in cardiovascular diseases.[8][9] Phenylhydroquinone, as a metabolite of the fungicide o-phenylphenol, is metabolized by prostaglandin (H) synthase to phenylbenzoquinone, indicating its involvement in redox cycling and potential for inducing oxidative stress.[10] The antioxidant activity of this compound, following its conversion to phenylhydroquinone, could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

Signaling Pathways

The biological effects of the released phenylhydroquinone are likely mediated through various signaling pathways. As an antioxidant, it may modulate pathways sensitive to reactive oxygen species (ROS). Its anti-inflammatory effects could involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.[9]

Signaling_Pathway PHD Phenylhydroquinone Diacetate (Prodrug) Esterases Esterases PHD->Esterases Hydrolysis PHQ Phenylhydroquinone (Active Drug) Esterases->PHQ ROS Reactive Oxygen Species (ROS) PHQ->ROS Scavenges COX Cyclooxygenase (COX) Enzymes PHQ->COX Inhibits Antioxidant Antioxidant Effects ROS->Antioxidant AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory

Fig. 1: Proposed mechanism of action for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted for the evaluation of the antioxidant activity of the hydrolyzed this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). To mimic in vivo conditions, the diacetate can be hydrolyzed using a purified esterase or a cell lysate containing esterase activity.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 5 mL of the hydrolyzed sample solution at various concentrations.

    • Shake the mixture vigorously.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Ethanol start->prep_dpph prep_sample Prepare Hydrolyzed Sample Solutions start->prep_sample mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Fig. 2: Workflow for the DPPH antioxidant assay.

Conclusion

High-purity this compound is a readily available research chemical with potential applications in drug development, particularly as a prodrug for delivering phenylhydroquinone. Its anticipated antioxidant and anti-inflammatory properties warrant further investigation. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers to assess its quality and explore its biological activities.

References

Phenylhydroquinone Diacetate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate, also known as 2,5-diacetoxybiphenyl, is a valuable and versatile building block in organic synthesis. Its unique structural features, combining a biphenyl scaffold with two acetate-protected hydroxyl groups, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including substituted biphenyls and liquid crystals.

Chemical and Physical Properties

This compound is a stable, crystalline solid. The acetate groups serve as protecting groups for the hydroxyl functionalities of phenylhydroquinone, allowing for selective reactions at other positions of the biphenyl core. These protecting groups can be readily removed under basic or acidic conditions to liberate the free hydroxyls for further functionalization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 58244-28-3[1]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not explicitly found, but related compounds have cited melting points.
Density 1.175 g/cm³[1]
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
IUPAC Name (4-acetyloxy-3-phenylphenyl) acetate[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Specific peak assignments not explicitly found in searches. Typical shifts for acetyl protons would be around δ 2.0-2.3 ppm, and aromatic protons would appear in the δ 7.0-7.8 ppm region.
¹³C NMR Specific peak list not explicitly found in searches. Expected signals would include those for the acetyl carbonyl carbons (~168-170 ppm), methyl carbons (~20-22 ppm), and aromatic carbons (120-150 ppm).
Infrared (IR) Characteristic absorptions are expected for the C=O stretching of the acetate groups (~1760 cm⁻¹) and C-O stretching (~1200 cm⁻¹), as well as aromatic C-H and C=C stretching.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 270.28. Fragmentation would likely involve the loss of ketene (CH₂=C=O, 42 Da) or acetyl groups (CH₃CO, 43 Da).

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of phenylhydroquinone. Phenylhydroquinone itself can be synthesized via several methods, including the coupling of a phenyldiazonium salt with benzoquinone.

Experimental Protocol: Synthesis of this compound

This protocol describes the acetylation of phenylhydroquinone using acetic anhydride and a catalytic amount of sulfuric acid.

Materials:

  • Phenylhydroquinone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Crushed ice

  • Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a flask, suspend phenylhydroquinone in acetic anhydride.

  • Carefully add a few drops of concentrated sulfuric acid to the suspension with stirring. The reaction is exothermic, and the solid should dissolve.

  • After the initial reaction subsides, continue stirring at room temperature for a designated period (e.g., 1 hour) to ensure complete reaction.

  • Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and acetic anhydride.

  • Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

G cluster_reactants Reactants Phenylhydroquinone Phenylhydroquinone Reaction Phenylhydroquinone->Reaction AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->Reaction SulfuricAcid H₂SO₄ (cat.) SulfuricAcid->Reaction Catalyst PhenylhydroquinoneDiacetate This compound Reaction->PhenylhydroquinoneDiacetate Acetylation

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in a variety of organic transformations, primarily leveraging the reactivity of its biphenyl core and the latent hydroxyl functionalities.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3] In the case of this compound, this reaction provides access to valuable dihydroxyacetophenone derivatives, which can be difficult to synthesize through direct Friedel-Crafts acylation of phenylhydroquinone.[3][4] The regioselectivity of the rearrangement (ortho- vs. para-acylation) can be controlled by the reaction temperature, with higher temperatures generally favoring the ortho-product.[5]

This protocol is adapted from the procedure for the synthesis of 2,5-dihydroxyacetophenone from hydroquinone diacetate and can be applied to this compound.[3][6]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a dry flask equipped with a condenser and a gas trap, thoroughly mix finely powdered this compound and anhydrous aluminum chloride.

  • Slowly heat the mixture in an oil bath. As the temperature rises to 110-120 °C, the evolution of hydrogen chloride gas should begin.

  • Continue to slowly raise the temperature to 160-165 °C and maintain it for approximately 3 hours.[6] The reaction mixture will become a pasty mass.

  • After cooling to room temperature, carefully decompose the aluminum chloride complex by adding crushed ice, followed by concentrated hydrochloric acid.

  • Collect the resulting solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from water or ethanol to yield the corresponding dihydroxyacetophenone derivative.[6]

G PhenylhydroquinoneDiacetate Phenylhydroquinone Diacetate Intermediate1 AlCl₃ Complex PhenylhydroquinoneDiacetate->Intermediate1 Coordination AlCl3 AlCl₃ AlCl3->Intermediate1 Heat Heat (160-165°C) Intermediate2 Rearranged Complex Heat->Intermediate2 Workup Aqueous Workup (HCl, H₂O) Product Dihydroxyacylbiphenyl Workup->Product Intermediate1->Intermediate2 Acyl Migration (Intramolecular) Intermediate2->Workup

Caption: Fries Rearrangement of this compound.

Synthesis of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[7] this compound can be a precursor to more complex, functionalized biphenyls. After deprotection of the acetate groups to reveal the diol, the hydroxyl groups can be converted to triflates or other leaving groups, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents at these positions.[8][9]

G Start Phenylhydroquinone Diacetate Deprotection Deprotection (e.g., Hydrolysis) Start->Deprotection Diol Phenylhydroquinone Deprotection->Diol Activation Activation of OH groups (e.g., Triflation) Diol->Activation ActivatedDiol Activated Biphenyl Diol Activation->ActivatedDiol Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) ActivatedDiol->Coupling FinalProduct Substituted Biphenyl Coupling->FinalProduct

Caption: Workflow for Substituted Biphenyl Synthesis.

Protecting Group for Phenols

The diacetate moiety in this compound can be viewed as a protected form of a dihydric phenol. This strategy can be extended to the use of acetate as a protecting group for phenols in multi-step syntheses.[10] Acetylation is a robust method for protecting hydroxyl groups from a variety of reaction conditions, such as oxidations or certain coupling reactions. Deprotection is typically straightforward, involving basic hydrolysis (e.g., with sodium hydroxide or potassium carbonate in methanol) or acidic hydrolysis.[6]

Precursor for Liquid Crystals and Polymers

Biphenyl diols are important structural motifs in the design of thermotropic liquid crystals and high-performance polymers.[2][7][11] The rigid biphenyl core imparts thermal stability and contributes to the anisotropic properties required for liquid crystallinity. Phenylhydroquinone, obtained from the deprotection of this compound, can be used as a monomer in polymerization reactions to create polyesters, polycarbonates, and polyurethanes with desirable thermal and mechanical properties.[12]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the stable, yet easily cleavable, acetate protecting groups and the reactive biphenyl core. Through reactions such as the Fries rearrangement, and by serving as a precursor for cross-coupling reactions and polymerization, this compound provides synthetic chemists with a powerful tool for the construction of a wide array of complex and valuable molecules. This guide has provided a foundational understanding of its properties and applications, complete with detailed protocols to facilitate its use in the research laboratory.

References

Methodological & Application

Acetylation of Phenylhydroquinone to Yield Diacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acetylation of phenylhydroquinone to its diacetate form is a critical chemical transformation. This process not only serves as a protective measure for the reactive hydroquinone moiety but also enhances the compound's lipophilicity, potentially improving its cellular uptake and pharmacokinetic properties. Phenylhydroquinone diacetate can function as a prodrug, releasing the active phenylhydroquinone through enzymatic hydrolysis within a biological system.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. Furthermore, it explores the potential therapeutic applications of this compound, drawing insights from the biological activities of its parent compound, phenylhydroquinone, and related hydroquinone derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound, based on established protocols for similar hydroquinone acetylations.

ParameterValueReference
Reactants
Phenylhydroquinone1.0 mole equivalentN/A
Acetic Anhydride2.0 - 2.2 mole equivalentsN/A
Catalyst (Sulfuric Acid)0.005 - 0.01 mole equivalentsN/A
Reaction Conditions
TemperatureRoom temperature to 50°CN/A
Reaction Time5 minutes to overnightN/A
Product Characteristics
Yield90-98%N/A
Melting Point~104-105°C[1]

Experimental Protocols

This section details the laboratory procedure for the acetylation of phenylhydroquinone.

Synthesis of this compound

Objective: To synthesize this compound via the acetylation of phenylhydroquinone using acetic anhydride and a catalytic amount of sulfuric acid.

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride (freshly distilled for best results)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Water (distilled or deionized)

  • Ethanol (for recrystallization, optional)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a clean, dry Erlenmeyer flask, combine 1.0 mole equivalent of phenylhydroquinone with 2.0 to 2.2 mole equivalents of acetic anhydride.

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount (e.g., 1-2 drops per 10 g of hydroquinone) of concentrated sulfuric acid. The reaction is exothermic, and the temperature of the mixture will rise as the solid dissolves.

  • Reaction: Continue stirring the solution. The reaction is typically rapid and can be complete within 5-15 minutes at room temperature. For ensuring complete conversion, the reaction can be allowed to proceed for a longer duration (e.g., overnight) at room temperature.

  • Precipitation: Pour the clear reaction mixture slowly into a beaker containing a large volume of crushed ice and water (approximately 8-10 times the volume of the reaction mixture) with stirring. A white crystalline solid of this compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted acetic anhydride and sulfuric acid.

  • Drying: Dry the product to a constant weight. This can be done in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide) or in a vacuum oven at a low temperature.

  • Purification (Optional): If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as dilute ethanol.

Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Phenylhydroquinone and Acetic Anhydride catalyst 2. Add Catalytic H2SO4 reactants->catalyst stir 3. Stir at Room Temperature catalyst->stir precipitate 4. Pour into Ice Water stir->precipitate filter 5. Filter Precipitate precipitate->filter wash 6. Wash with Cold Water filter->wash dry 7. Dry the Product wash->dry recrystallize 8. Recrystallize (Optional) dry->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes for Drug Development

While direct studies on the biological activities of this compound are limited, its role as a prodrug for phenylhydroquinone allows for inferred applications based on the known biological effects of the parent compound and related hydroquinone derivatives.

Potential as an Anticancer Agent

Phenylhydroquinone has been shown to induce thymic atrophy by up-regulating apoptosis through the activation of p53.[1] The diacetate, by delivering phenylhydroquinone to cancer cells, could serve as a therapeutic strategy. The acetylation may improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations of the active phenylhydroquinone.

Furthermore, hydroquinone derivatives have been investigated for their anticancer properties. Studies have shown that hydroquinone itself exhibits in vitro and in vivo anti-cancer activity in various cancer cell lines and mouse models.[2] The proposed mechanism involves the induction of cell death and suppression of angiogenesis.[2]

Potential as an Anti-inflammatory Agent

Hydroquinone and its derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action is thought to involve the modulation of inflammatory signaling pathways. Phenylhydroquinone, as a metabolite of the fungicide o-phenylphenol, has been studied in the context of its metabolism by prostaglandin (H) synthase, an enzyme involved in inflammation.[3] This suggests a potential role for phenylhydroquinone in modulating inflammatory processes.

Involvement in Signaling Pathways

The biological activity of phenylhydroquinone is linked to the p53 signaling pathway . Phenylhydroquinone has been observed to activate p53, a tumor suppressor protein, leading to apoptosis in thymocytes.[1] The activation of p53 is a critical mechanism in cancer therapy, as it can induce cell cycle arrest and programmed cell death in cancer cells.

Additionally, the metabolism of phenylhydroquinone can lead to the formation of phenylbenzoquinone, a reactive species that may play a role in its biological effects.[3] This metabolic activation could be relevant in the context of its potential carcinogenic or anticancer activities, depending on the cellular context and concentration.

Proposed Signaling Pathway for Phenylhydroquinone

signaling_pathway PHQ_DA Phenylhydroquinone Diacetate (Prodrug) Hydrolysis Esterase Activity PHQ_DA->Hydrolysis Cellular Uptake PHQ Phenylhydroquinone (Active Drug) Hydrolysis->PHQ p53_activation p53 Activation PHQ->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Proposed mechanism of action for this compound as a prodrug.

Conclusion

The acetylation of phenylhydroquinone to its diacetate is a straightforward and high-yielding reaction that provides a more stable and potentially more bioavailable form of the active compound. For researchers in drug development, this compound represents a promising lead compound for further investigation, particularly in the areas of oncology and inflammatory diseases. Future studies should focus on directly evaluating the biological activity of the diacetate form and further elucidating the specific signaling pathways it modulates.

References

Application Notes and Protocols for Phenylhydroquinone Diacetate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylhydroquinone diacetate as a monomer in the synthesis of aromatic polyesters. Detailed protocols, quantitative data, and potential applications are presented to guide researchers in utilizing this monomer for the development of advanced polymeric materials.

Introduction

This compound is a derivative of hydroquinone that can be employed as a monomer in polycondensation reactions to synthesize aromatic polyesters. The presence of the phenyl group on the hydroquinone moiety influences the properties of the resulting polymers, such as lowering the melting point and improving solubility compared to unsubstituted hydroquinone-based polyesters. This makes them potentially more processable for various applications, including the development of high-performance plastics and materials for drug delivery systems.

The primary method for polymerizing this compound is through melt polycondensation with aromatic dicarboxylic acids or their derivatives, such as terephthalic acid or terephthaloyl chloride. This process involves the elimination of acetic acid at high temperatures to form ester linkages, resulting in a polyester chain.

Polymerization Mechanisms and Experimental Workflows

The polymerization of this compound with a dicarboxylic acid like terephthalic acid proceeds via a melt polycondensation reaction. The reaction is typically carried out in stages, starting with an initial ester interchange at a lower temperature, followed by a higher temperature stage under vacuum to drive the reaction to completion and increase the polymer's molecular weight.

Below is a generalized experimental workflow for this type of polymerization.

PolymerizationWorkflow cluster_prep Monomer Preparation cluster_reaction Melt Polycondensation cluster_isolation Polymer Isolation & Purification cluster_characterization Polymer Characterization Monomers This compound & Terephthalic Acid Mixing Mixing of Monomers Monomers->Mixing Heating1 Initial Heating & Ester Interchange (~300°C) Mixing->Heating1 Inert Atmosphere Heating2 High-Temperature Polycondensation under Vacuum (~380-390°C) Heating1->Heating2 Acetic Acid Evolution Cooling Cooling of Polymer Melt Heating2->Cooling High Viscosity Melt Grinding Grinding of Solid Polymer Cooling->Grinding Washing Washing and Drying Grinding->Washing Analysis Thermal Analysis (DSC, TGA) Spectroscopy (FTIR, NMR) Mechanical Testing Washing->Analysis

Fig. 1: Generalized workflow for the melt polycondensation of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aromatic polyesters using this compound as a comonomer.

Protocol 1: Melt Polycondensation of this compound and Hydroquinone Dipropionate with Terephthalic Acid

This protocol is adapted from a patented procedure for synthesizing a copolyester.

Materials:

  • Terephthalic acid

  • Phenylhydroquinone dipropionate

  • Hydroquinone dipropionate

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charge the reaction vessel with terephthalic acid (0.50 mole), hydroquinone dipropionate (0.20 mole, 40 mole percent of diols), and phenylhydroquinone dipropionate (0.30 mole, 60 mole percent of diols).[1]

  • Purge the vessel with high-purity nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to approximately 300°C with continuous stirring. Acetic acid will begin to evolve as the ester interchange reaction proceeds.

  • After the bulk of the acetic acid has distilled off, gradually increase the temperature of the melt to 395°C.[1]

  • Once the target temperature is reached, apply a vacuum of approximately 0.5 mm of mercury.

  • Continue stirring under vacuum until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The resulting polymer can be extruded or allowed to cool and solidify in the reactor.

  • The solid polymer can be ground into a powder for further processing and analysis.

Quantitative Data

The following table summarizes the properties of a copolyester synthesized using phenylhydroquinone as a comonomer.

Monomer CompositionMaximum Reaction Temp.Polymer AppearanceCrystalline Melting Point (°C)Tensile Strength (23°C)Tensile Strength (260°C)
100% Terephthalic Acid, 40% Hydroquinone Dipropionate, 60% Phenylhydroquinone Dipropionate395°CLight tan, opaque, fibrous372°C113,078 kPa37,233 kPa

Table 1: Properties of a copolyester synthesized from terephthalic acid, hydroquinone dipropionate, and phenylhydroquinone dipropionate.[1]

Potential Applications in Drug Development

While specific studies on the use of polymers derived from this compound for drug delivery are limited, the properties of aromatic polyesters suggest potential in this area. Their thermal stability and mechanical strength could be advantageous for creating durable drug delivery devices or implants. The aromatic nature of the polymer backbone could allow for drug loading through π-π stacking interactions with aromatic drug molecules.

Further research is needed to explore the biocompatibility and degradation profile of these polymers to ascertain their suitability for in vivo applications. Modification of the polymer backbone or end groups could be a strategy to introduce biodegradability or specific drug-targeting moieties.

The general concept for a polymer-based drug delivery system is outlined in the signaling pathway diagram below.

DrugDeliveryPathway cluster_system Drug Delivery System cluster_body Biological Environment Polymer Polyester Backbone (from this compound) Polymer_Drug Polymer-Drug Conjugate Polymer->Polymer_Drug Drug Therapeutic Agent Drug->Polymer_Drug Administration Administration Polymer_Drug->Administration Formulation Circulation Systemic Circulation Administration->Circulation Target Target Site (e.g., Tumor Tissue) Circulation->Target Targeting Release Drug Release Target->Release Environmental Trigger (e.g., pH, enzymes) Effect Therapeutic Effect Release->Effect

Fig. 2: Conceptual signaling pathway for a polymer-based drug delivery system.

Conclusion

This compound serves as a valuable monomer for the synthesis of aromatic polyesters with modified thermal and mechanical properties. The melt polycondensation method provides a direct route to these materials. While current detailed experimental data in the public domain is somewhat limited, the provided protocols and data offer a solid foundation for researchers to begin exploring the synthesis and applications of these polymers. Further investigation into their biocompatibility and drug release kinetics is warranted to fully assess their potential in the field of drug development.

References

Application Notes and Protocols: Phenylhydroquinone Diacetate in the Synthesis of Liquid Crystalline Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylhydroquinone diacetate in the synthesis of thermotropic liquid crystalline polymers (LCPs). The inclusion of the phenyl side group on the hydroquinone moiety introduces a kink in the polymer backbone, which can be strategically utilized to modify the thermal properties and processability of the resulting materials. This document outlines the primary synthesis methodologies, key characterization techniques, and the relationship between polymer composition and its physicochemical properties.

Introduction

This compound is a key monomer in the synthesis of high-performance LCPs, particularly wholly aromatic polyesters. These polymers are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for a wide range of applications, from advanced engineering materials to specialized components in medical devices. The synthesis of LCPs using this compound typically proceeds via a melt or solution polycondensation reaction with aromatic dicarboxylic acids.

Synthesis Methodologies

The primary method for synthesizing LCPs from this compound is melt polycondensation, a solvent-free process conducted at high temperatures. Solution polycondensation offers an alternative route, particularly for reactions requiring lower temperatures.

Melt Polycondensation

Melt polycondensation is an industrially significant method for producing high molecular weight LCPs. The reaction involves the direct condensation of this compound with an aromatic dicarboxylic acid, such as terephthalic acid (TPA) or 2,6-naphthalene-dicarboxylic acid (NDA), with the elimination of acetic acid.[1]

Experimental Protocol: Synthesis of a Copolyester from this compound, Hydroquinone Diacetate, and Terephthalic Acid

This protocol describes the synthesis of a copolyester with a specific molar ratio of phenylhydroquinone to hydroquinone, which has been shown to influence the final properties of the polymer.[2]

Materials:

  • This compound

  • Hydroquinone diacetate

  • Terephthalic acid (TPA)

  • Acetic anhydride (optional, for in-situ acetylation)

  • Catalyst (e.g., sodium acetate, optional)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: The reactor is charged with equimolar amounts of the diacetate monomers (a mixture of this compound and hydroquinone diacetate in the desired molar ratio) and the dicarboxylic acid (terephthalic acid).

  • Inert Atmosphere: The reactor is purged with dry nitrogen to remove any oxygen and moisture. A slow stream of nitrogen is maintained throughout the initial heating phase.

  • Heating Profile:

    • The temperature is gradually raised to a point where the monomers melt and form a homogenous slurry.

    • The temperature is then increased to initiate the polycondensation reaction, typically in the range of 250-300°C. Acetic acid will begin to distill off.

    • The temperature is further raised, often above 325°C, to increase the reaction rate and facilitate the removal of the acetic acid byproduct.[1]

  • Application of Vacuum: As the melt viscosity increases, a vacuum is gradually applied to the system. This is crucial for removing the remaining acetic acid and driving the polymerization reaction to completion to achieve a high molecular weight polymer.

  • Polymerization Completion: The reaction is considered complete when the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer.

  • Polymer Isolation: The reactor is cooled under a nitrogen atmosphere. The resulting solid polymer is then removed from the reactor and can be ground into a powder or pelletized for further processing and characterization.

Solution Polycondensation

Low-temperature solution polycondensation can be employed as an alternative to melt processing, particularly when using more reactive monomers like diacyl dichlorides.[3]

Experimental Protocol: Synthesis of a Polyester from 2-(4'-alkoxyphenyl)hydroquinone and a Diacyl Dichloride

Materials:

  • 2-(4'-alkoxyphenyl)hydroquinone

  • Aromatic diacyl dichloride (e.g., terephthaloyl chloride)

  • Anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP), pyridine)

  • Acid scavenger (e.g., pyridine, triethylamine)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Low-temperature bath (e.g., ice-water bath).

Procedure:

  • Monomer Dissolution: The 2-(4'-alkoxyphenyl)hydroquinone and the acid scavenger are dissolved in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0-5°C using a low-temperature bath.

  • Addition of Diacyl Dichloride: A solution of the diacyl dichloride in the same solvent is added dropwise to the cooled monomer solution with vigorous stirring.

  • Reaction: The reaction mixture is stirred at a low temperature for a specified period, typically a few hours, and then allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.

  • Polymer Precipitation and Isolation: The resulting polymer is isolated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is then filtered, washed thoroughly with the non-solvent and water to remove any unreacted monomers and byproducts, and dried under vacuum.

Data Presentation

The properties of LCPs derived from this compound are highly dependent on the comonomer composition. The following table summarizes the properties of a copolyester synthesized from terephthalic acid, phenylhydroquinone, and hydroquinone.

PropertyValueReference
Monomer Composition
Terephthalic AcidStoichiometric amount[2]
Phenylhydroquinone50-70 mol % of diol components[2]
Hydroquinone30-50 mol % of diol components[2]
Thermal Properties
Crystalline Melting Point372°C[2]
Mechanical Properties
Tensile Strength (at 23°C)113,078 kPa (approx. 113 MPa)[2]

Characterization of Liquid Crystalline Polymers

The synthesized polymers should be characterized to determine their chemical structure, molecular weight, thermal properties, and liquid crystalline behavior.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the disappearance of hydroxyl and carboxylic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and composition of the copolymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and the clearing temperature (Ti) at which the material transitions from the liquid crystalline to the isotropic state.

  • Polarized Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., nematic, smectic) and their transitions as a function of temperature.

  • X-ray Diffraction (XRD): To investigate the crystalline structure and the nature of the mesophase ordering.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_monomers Monomers cluster_process Polymerization cluster_conditions Reaction Conditions cluster_product Product M1 Phenylhydroquinone Diacetate P1 Melt Polycondensation M1->P1 P2 Solution Polycondensation M1->P2 M2 Aromatic Diacyl Dichloride M2->P1 M2->P2 C1 High Temperature (>300 °C) Vacuum P1->C1 C2 Low Temperature (0-25 °C) Inert Solvent P2->C2 Product Liquid Crystalline Polymer C1->Product C2->Product

Caption: General workflow for the synthesis of LCPs.

Structure-Property Relationship

StructureProperty cluster_input Input Factors cluster_output Resulting Properties MonomerRatio Ratio of This compound Thermal Thermal Properties (Tg, Tm, Ti) MonomerRatio->Thermal Influences Processability Melt Viscosity & Processability MonomerRatio->Processability Affects Comonomer Choice of Dicarboxylic Acid Comonomer->Thermal Determines Mechanical Mechanical Properties (Strength, Modulus) Comonomer->Mechanical Impacts LC_Phase Liquid Crystalline Phase Behavior Comonomer->LC_Phase Governs MW Molecular Weight MW->Mechanical Directly affects MW->Processability Strongly influences

Caption: Influence of monomer structure on LCP properties.

References

Applications of Phenylhydroquinone Diacetate in High-Performance Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate is a substituted aromatic diol derivative that holds significant promise as a monomer for the synthesis of high-performance polyesters. The incorporation of the bulky phenyl substituent onto the hydroquinone moiety can disrupt chain packing and modify the properties of the resulting polymers, leading to materials with unique thermal and mechanical characteristics. These polyesters are of interest for applications demanding high thermal stability, mechanical strength, and specific optical properties, such as in advanced composites, specialty films, and high-performance fibers. This document provides an overview of the applications of this compound in this field, along with detailed experimental protocols for the synthesis and characterization of these materials. While direct data on this compound is limited, this report leverages data from its close analog, phenylhydroquinone dipropionate, to illustrate the potential of this class of monomers.

Data Presentation

The following tables summarize the key quantitative data obtained from copolyesters synthesized using a diacyl derivative of phenylhydroquinone, specifically phenylhydroquinone dipropionate, in combination with terephthalic acid and hydroquinone dipropionate. This data is extracted from European Patent EP 0030182 B1 and serves as a representative example of the performance characteristics that can be expected from polyesters incorporating the phenylhydroquinone moiety.

Table 1: Thermal and Physical Properties of a Phenylhydroquinone-Containing Copolyester

PropertyValueNotes
Crystalline Melting Point333 °CA high melting point indicates excellent thermal stability.
Inherent Viscosity1.9 dL/gIndicates the formation of a high molecular weight polymer.
AppearanceOpaque, light tan polymer-

Source: EP 0030182 B1

Table 2: Mechanical Properties of Molded Bars from a Phenylhydroquinone-Containing Copolyester

PropertyValue at 23°CValue at 260°CNotes
Tensile Strength113,078 kPa37,233 kPaDemonstrates good retention of mechanical strength at elevated temperatures.

Source: EP 0030182 B1. Copolyester prepared with 60 mole percent phenylhydroquinone dipropionate.

Table 3: Properties of Fibers Spun from a Phenylhydroquinone-Containing Copolyester

PropertyValueNotes
Denier per filament2.6-
Tenacity17.3 g/denier High tenacity is indicative of a strong fiber.
Elongation3.2%-
Elastic Modulus730 g/denier A high modulus signifies a stiff and rigid fiber.

Source: EP 0030182 B1. Fibers were heat-treated after spinning.

Experimental Protocols

The following protocols are based on the melt polycondensation method described in European Patent EP 0030182 B1 for the synthesis of high-performance copolyesters.

Protocol 1: Synthesis of a Copolyester from Terephthalic Acid, Phenylhydroquinone Dipropionate, and Hydroquinone Dipropionate

1. Materials:

  • Terephthalic acid (TPA)

  • Phenylhydroquinone dipropionate

  • Hydroquinone dipropionate

  • Nitrogen gas (high purity)

2. Equipment:

  • Glass reactor equipped with a stirrer, a nitrogen inlet, and a condenser for the removal of distillate.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

3. Procedure:

  • Charge the reactor with the desired molar ratios of terephthalic acid, phenylhydroquinone dipropionate, and hydroquinone dipropionate. For example, a molar ratio of 1.0 mole of terephthalic acid, 0.35 moles of hydroquinone dipropionate, and 0.15 moles of phenylhydroquinone dipropionate.[1]

  • Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.

  • Begin stirring and heat the reactor to approximately 300°C.

  • Continue heating at this temperature until the evolution of the monocarboxylic acid (propionic acid in this case) has substantially ceased.

  • Increase the temperature of the melt to 360-395°C.[1]

  • Gradually apply a vacuum to the system, reducing the pressure to approximately 0.5 millimeters of mercury over a period of about 5 minutes.[1]

  • Continue stirring under vacuum at this temperature for a specified time (e.g., 5-20 minutes) until a high melt viscosity polymer is obtained.[1]

  • The resulting polymer can be extruded, cooled, and pelletized for further processing.

Protocol 2: Characterization of the Synthesized Polyester

1. Inherent Viscosity Measurement:

  • Dissolve a precise amount of the polymer (e.g., 0.50 g) in a suitable solvent (e.g., a 60/40 mixture of phenol/1,1,2,2-tetrachloroethane) to a known volume (e.g., 100 mL).

  • Use a calibrated glass capillary viscometer (e.g., Ubbelohde type) maintained at a constant temperature (e.g., 30°C).

  • Measure the flow time of the pure solvent and the polymer solution.

  • Calculate the inherent viscosity using the appropriate formula.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Use a small sample of the polymer (5-10 mg) in an aluminum pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan at the same rate.

  • Determine the glass transition temperature (Tg) and crystalline melting point (Tm) from the second heating curve.

3. Mechanical Testing of Molded Specimens:

  • Prepare standardized test bars (e.g., tensile bars) by injection molding the polyester at a suitable temperature (e.g., 380°C).[1]

  • Conduct tensile testing at various temperatures (e.g., 23°C and 260°C) using a universal testing machine according to standard methods (e.g., ASTM D638).[1]

  • Record the tensile strength, elongation at break, and tensile modulus.

4. Fiber Property Analysis:

  • Melt-spin fibers from the polymer at an appropriate temperature (e.g., 370°C).[1]

  • Optionally, heat-treat the as-spun fibers in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 300-330°C) for several hours to enhance their mechanical properties.[1]

  • Measure the denier, tenacity, elongation, and elastic modulus of the fibers using a fiber testing instrument.[1]

Visualizations

The following diagrams illustrate the synthesis process and the chemical structures involved in the creation of high-performance polyesters from this compound.

Synthesis_Workflow Monomers Monomer Charging (TPA, this compound, Hydroquinone Diacetate) Reactor Polycondensation Reactor Monomers->Reactor Heating1 Initial Heating (~300°C) under Nitrogen Reactor->Heating1 Distillation Removal of Acetic Acid Heating1->Distillation Heating2 Temperature Increase (~360-395°C) Distillation->Heating2 Vacuum Vacuum Application (~0.5 mm Hg) Heating2->Vacuum Polymerization High-Viscosity Polymer Formation Vacuum->Polymerization Extrusion Extrusion and Pelletization Polymerization->Extrusion Polymer High-Performance Polyester Extrusion->Polymer

Caption: Workflow for the synthesis of high-performance polyester via melt polycondensation.

Chemical_Structures cluster_polymer Resulting Copolyester Repeating Unit TPA Terephthalic Acid (TPA) Polymer [-O-Ar1-O-CO-Ar2-CO-] where Ar1 is a mix of phenyl-substituted and unsubstituted phenylene rings and Ar2 is a phenylene ring PHQDA This compound (PHQDA) HQDA Hydroquinone Diacetate (HQDA)

Caption: Monomers and the resulting copolyester structure.

References

Application Notes and Protocols: Phenylhydroquinone Diacetate as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone and its derivatives represent a significant scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. The inherent structural features of the biphenyl and hydroquinone moieties contribute to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Phenylhydroquinone diacetate, a stable and accessible derivative, serves as a versatile precursor for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutically relevant compounds. The focus is on the synthesis of the isoflavone Genistein, a well-studied natural product with potent anticancer properties, to illustrate the utility of the phenylhydroquinone scaffold. The protocols are intended for researchers and scientists in drug discovery and development.

Synthesis of Pharmaceutical Intermediates from Phenylhydroquinone Derivatives

The journey from phenylhydroquinone-based starting materials to complex pharmaceutical compounds often involves the synthesis of key intermediates. A crucial class of intermediates in the synthesis of isoflavones is the deoxybenzoins (2-hydroxyphenyl benzyl ketones). These can be effectively synthesized using methods such as the Hoesch reaction.

Key Intermediate: Deoxybenzoins

Deoxybenzoins are pivotal precursors for the synthesis of isoflavones. The Hoesch reaction, a classic method for acylating electron-rich aromatic compounds, provides a reliable route to polyhydroxy deoxybenzoins. In the context of Genistein synthesis, the key intermediate is 2,4,6-trihydroxy-4'-hydroxy-deoxybenzoin.

Featured Pharmaceutical Compound: Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soy products. It has garnered significant attention in pharmaceutical research due to its pleiotropic effects on various cellular processes implicated in cancer. Genistein is known to inhibit tyrosine kinases and topoisomerase II, and it modulates multiple signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity of Genistein

Genistein's anticancer activity is attributed to its ability to interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis. It has been shown to inhibit the activation of NF-κB and Akt signaling pathways, which are crucial for the survival of cancer cells. Furthermore, Genistein can modulate the expression of genes involved in the control of the cell cycle and apoptosis.

Table 1: Quantitative Data on the Biological Activity of Genistein

Cell LineCancer TypeIC50 (µM)Reference
MDA-468Breast Cancer (ER-)6.5 - 12.0[1]
MCF-7Breast Cancer (ER+)6.5 - 12.0[1]
HeLaCervical Cancer10.0 ± 1.5[2]
ME-180Cervical CancerLD50: 11[2]
CaSkiCervical CancerLD50: 24[2]

Experimental Protocols

The following protocols provide a representative synthetic route to Genistein, starting from a key deoxybenzoin intermediate that can be derived from phenylhydroquinone-related structures.

Protocol 1: Synthesis of 2,4,6-Trihydroxy-4'-hydroxy-deoxybenzoin (Deoxybenzoin Intermediate)

This protocol is based on the Hoesch reaction, a reliable method for the synthesis of polyhydroxy aryl ketones.[3][4]

Materials:

  • Phloroglucinol

  • 4-Hydroxyphenylacetonitrile

  • Anhydrous zinc chloride (ZnCl₂)

  • Dry ether

  • Dry hydrogen chloride (HCl) gas

  • 2% Hydrochloric acid (aqueous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, combine phloroglucinol (1 equivalent), 4-hydroxyphenylacetonitrile (1.1 equivalents), and anhydrous zinc chloride (0.5 equivalents) in dry ether.

  • Cool the mixture in an ice-salt bath.

  • Pass a steady stream of dry hydrogen chloride gas through the stirred solution for 4-5 hours.

  • Seal the flask and store it in a refrigerator for 48-72 hours, during which a ketimine hydrochloride precipitate will form.

  • Decant the ether and wash the precipitate with two portions of dry ether.

  • Hydrolyze the ketimine hydrochloride by refluxing with 2% aqueous hydrochloric acid for 2 hours.

  • Cool the reaction mixture to room temperature, which will cause the deoxybenzoin product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator.

  • Recrystallize the crude product from aqueous ethanol to yield pure 2,4,6-trihydroxy-4'-hydroxy-deoxybenzoin.

Table 2: Expected Yield for Protocol 1

ProductStarting MaterialsYield
2,4,6-Trihydroxy-4'-hydroxy-deoxybenzoinPhloroglucinol, 4-Hydroxyphenylacetonitrile~50%[5]
Protocol 2: Synthesis of Genistein from Deoxybenzoin Intermediate (Cyclization)

This protocol describes the cyclization of the deoxybenzoin intermediate to form the isoflavone ring of Genistein. This is a common and effective method for isoflavone synthesis.[6]

Materials:

  • 2,4,6-Trihydroxy-4'-hydroxy-deoxybenzoin

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Aqueous hydrochloric acid

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the deoxybenzoin intermediate (1 equivalent) in anhydrous N,N-dimethylformamide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.5 equivalents) to the stirred solution.

  • After 30 minutes, add a solution of methanesulfonyl chloride (1.2 equivalents) in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 2-3 hours.

  • Pour the reaction mixture into ice-cold aqueous hydrochloric acid, which will cause the crude Genistein to precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol/water to obtain pure Genistein.

Table 3: Expected Yield for Protocol 2

ProductStarting MaterialYield
Genistein2,4,6-Trihydroxy-4'-hydroxy-deoxybenzoinGood to excellent

Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: Deoxybenzoin Synthesis cluster_protocol2 Protocol 2: Genistein Synthesis (Cyclization) P1_Start Phloroglucinol + 4-Hydroxyphenylacetonitrile P1_Step1 Hoesch Reaction: ZnCl2, HCl (gas), Dry Ether P1_Start->P1_Step1 P1_Step2 Hydrolysis: 2% Aqueous HCl, Reflux P1_Step1->P1_Step2 P1_Product 2,4,6-Trihydroxy-4'-hydroxy-deoxybenzoin P1_Step2->P1_Product P2_Start Deoxybenzoin Intermediate P2_Step1 Cyclization: DMF, BF3.OEt2, MsCl P2_Start->P2_Step1 P2_Step2 Workup & Purification P2_Step1->P2_Step2 P2_Product Genistein P2_Step2->P2_Product

Caption: Synthetic workflow for Genistein.

Signaling Pathways Modulated by Genistein

G cluster_genistein Genistein cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt inhibits NFkB NF-κB Pathway Genistein->NFkB inhibits MAPK MAPK Pathway Genistein->MAPK modulates Wnt Wnt/β-catenin Pathway Genistein->Wnt modulates CellCycleArrest ↑ Cell Cycle Arrest Genistein->CellCycleArrest Proliferation ↓ Proliferation PI3K_Akt->Proliferation Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis Apoptosis ↑ Apoptosis NFkB->Apoptosis NFkB->Proliferation MAPK->Proliferation Wnt->Proliferation

Caption: Key signaling pathways modulated by Genistein.

References

Application Notes and Protocols for the Polycondensation of Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of aromatic polyesters via melt polycondensation of phenylhydroquinone diacetate with an aromatic dicarboxylic acid, such as terephthalic acid. The resulting polymers are characterized by their high thermal stability and liquid crystalline properties, making them suitable for applications requiring high-performance materials. This document outlines the necessary reagents, equipment, and a step-by-step procedure for both the polymerization and subsequent purification of the polymer.

Data Presentation

The following table summarizes the key quantitative parameters for the melt polycondensation of this compound and terephthalic acid. The data is compiled from analogous polycondensation reactions of aromatic diacetates and dicarboxylic acids.[1][2]

ParameterValueNotes
Reactants
This compound1.0 mol equivalentMonomer
Terephthalic Acid1.0 mol equivalentCo-monomer
Catalyst
Zinc Acetate or Antimony Trioxide0.05 - 0.1 mol %Catalyst selection may influence reaction rate and polymer properties.
Reaction Conditions
Oligomerization Temperature240 - 280 °CInitial stage under inert atmosphere.[2]
Polycondensation Temperature280 - 395 °CFinal stage under high vacuum.[1][2]
Reaction Time (Oligomerization)1 - 2 hoursOr until cessation of acetic acid distillation.
Reaction Time (Polycondensation)2 - 4 hoursOr until the desired melt viscosity is achieved.
Atmosphere (Oligomerization)Inert (Nitrogen or Argon)To prevent oxidation.
Atmosphere (Polycondensation)High Vacuum (<1 Torr)To facilitate the removal of acetic acid and drive the reaction to completion.
Expected Polymer Properties
Crystalline Melting Point~372 °CFor the copolyester of terephthalic acid and 60 mol% phenylhydroquinone dipropionate/40 mol% hydroquinone dipropionate.[1]
AppearanceLight tan, opaque, fibrous solid[1]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and Terephthalic Acid

This protocol describes the synthesis of a fully aromatic polyester via a two-stage melt polycondensation process.

Materials:

  • This compound

  • Terephthalic acid

  • Zinc Acetate (or Antimony Trioxide)

  • High-purity nitrogen or argon gas

  • Trichlorophenol/phenol mixture (for purification, optional)

  • Methanol (for purification, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Nitrogen or argon inlet adapter

  • Distillation condenser with a collection flask

  • High-vacuum pump

  • Heating mantle with a programmable temperature controller

  • Thermocouple

Procedure:

  • Monomer and Catalyst Charging:

    • Ensure the glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to prevent moisture contamination.

    • Charge the three-neck flask with equimolar amounts of this compound and terephthalic acid.

    • Add the catalyst (e.g., zinc acetate at 0.05-0.1 mol %).

  • Inerting the System:

    • Assemble the mechanical stirrer and condenser.

    • Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas.

  • First Stage: Oligomerization:

    • Begin stirring the reaction mixture.

    • Slowly heat the flask using the heating mantle to a temperature of 240-280 °C.[2]

    • Acetic acid will begin to distill off as the ester interchange reaction proceeds. Collect the distillate in the receiving flask.

    • Maintain these conditions for 1-2 hours, or until approximately 80-90% of the theoretical amount of acetic acid has been collected. The viscosity of the mixture will increase as oligomers are formed.

  • Second Stage: Polycondensation:

    • Gradually increase the temperature to 280-350 °C.[2]

    • Slowly and carefully apply a vacuum to the system, gradually decreasing the pressure to below 1 Torr. Vigorous bubbling may occur as the remaining acetic acid is removed.

    • Once the system is under high vacuum, the temperature can be further increased to as high as 395 °C to facilitate the formation of a high molecular weight polymer.[1]

    • Continue the reaction under high vacuum and vigorous stirring for an additional 2-4 hours. The melt viscosity will increase significantly, and the stirrer motor will show a higher load. The reaction is considered complete when the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Remove the heating mantle and allow the reactor to cool to room temperature under a positive pressure of inert gas.

    • Once cooled, the solid polymer can be carefully removed from the flask by breaking the glass (if necessary and acceptable) or by designing the reactor for easy disassembly. The polymer is often a brittle, solid mass at room temperature.

Protocol 2: Purification of the Aromatic Polyester

This protocol describes a method for purifying the synthesized polyester by dissolution and precipitation. Note: The choice of solvent is critical and may require experimentation. Aromatic polyesters are often soluble in halogenated phenols.

Materials:

  • Crude aromatic polyester

  • 1:1 (w/w) mixture of trichlorophenol and phenol (or other suitable solvent)

  • Methanol (or other suitable non-solvent)

  • Filter paper

  • Beakers and other standard laboratory glassware

Equipment:

  • Stirring hotplate

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Dissolution:

    • Break the crude polymer into smaller pieces.

    • In a beaker, dissolve the polymer in a minimal amount of the trichlorophenol/phenol solvent mixture with gentle heating and stirring. This should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the solvent.

  • Precipitation:

    • Once the polymer is fully dissolved, slowly pour the solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • The polymer should precipitate as a fibrous or powdered solid.

  • Washing and Collection:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer cake repeatedly with fresh methanol to remove any residual solvent and unreacted monomers or oligomers.

  • Drying:

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Visualizations

Polycondensation_Workflow Experimental Workflow for Aromatic Polyester Synthesis cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_postsynthesis Post-Synthesis cluster_purification Purification charge_reactants Charge Reactants & Catalyst inert_atmosphere Establish Inert Atmosphere charge_reactants->inert_atmosphere oligomerization Oligomerization (240-280°C, N2) Acetic Acid Distills inert_atmosphere->oligomerization polycondensation Polycondensation (280-395°C, Vacuum) Viscosity Increases oligomerization->polycondensation cooling Cooling Under N2 polycondensation->cooling recovery Polymer Recovery cooling->recovery dissolution Dissolution in Solvent recovery->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation washing_drying Washing & Drying precipitation->washing_drying final_product Purified Aromatic Polyester washing_drying->final_product Signaling_Pathway Polycondensation Reaction Pathway Monomers This compound + Terephthalic Acid Oligomers Oligomers Monomers->Oligomers Heat (240-280°C) - Acetic Acid Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Oligomers Polymer High Molecular Weight Aromatic Polyester Oligomers->Polymer Heat (280-395°C) Vacuum - Acetic Acid Byproduct Acetic Acid (Removed by distillation & vacuum)

References

Application Notes: Phenylhydroquinone Diacetate in Agrochemical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylhydroquinone and its derivatives are aromatic compounds that have been investigated for a variety of applications due to their chemical reactivity. In the context of agrochemical synthesis, compounds with a hydroquinone or a biphenyl core structure are known to be important precursors for various fungicides, herbicides, and insecticides. However, extensive research has not revealed specific, publicly documented instances of phenylhydroquinone diacetate being directly used as a primary starting material for the synthesis of commercial agrochemical intermediates.

While hydroquinone itself is a known precursor for certain herbicides, the direct synthetic utility of this compound in the agrochemical industry is not well-established in the available literature. Agrochemicals that contain a biphenyl scaffold, which is structurally related to phenylhydroquinone, are typically synthesized through modern cross-coupling reactions rather than from a pre-formed phenylhydroquinone core.

This document aims to provide a comprehensive overview based on the available information, focusing on related chemistries and potential, though not explicitly documented, synthetic pathways.

Section 1: Potential, Hypothetical Applications

While direct evidence is lacking, one could hypothesize potential, albeit currently undocumented, applications of this compound in agrochemical synthesis. The diacetate groups could serve as protecting groups for the hydroxyl functionalities of phenylhydroquinone during certain chemical transformations. Following a desired reaction at another position on the aromatic rings, the acetate groups could be removed through hydrolysis to yield the free hydroxyl groups.

Hypothetical Signaling Pathway Inhibition:

Many fungicides act by inhibiting specific enzymes in the fungal respiratory chain. For instance, succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides. Some SDHIs contain a biphenyl moiety. While there is no direct evidence, a hypothetical pathway could involve the synthesis of a biphenyl-based SDHI from a phenylhydroquinone derivative.

G cluster_synthesis Hypothetical Synthesis of a Biphenyl-based Agrochemical cluster_action Hypothetical Mode of Action A Phenylhydroquinone Diacetate B Chemical Modification (e.g., functional group addition) A->B C Deprotection (Hydrolysis of acetates) B->C D Further Functionalization C->D E Agrochemical Intermediate (Biphenyl-2,5-diol derivative) D->E F Agrochemical Intermediate G Final Agrochemical Product F->G H Fungal Succinate Dehydrogenase (SDH) G->H I Inhibition of Fungal Respiration H->I G General Synthetic Workflow for Boscalid A 2-Chloro-1-nitrobenzene C Suzuki-Miyaura Coupling A->C B 4-Chlorophenylboronic acid B->C D 4'-Chloro-2-nitro-1,1'-biphenyl C->D E Reduction of Nitro Group D->E F 2-Amino-4'-chlorobiphenyl E->F H Amidation F->H G 2-Chloronicotinoyl chloride G->H I Boscalid H->I

Application Notes and Protocols for the Synthesis of Specialty Polymers Using Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate is a crucial monomer in the synthesis of high-performance specialty polymers, particularly thermotropic liquid crystalline polyesters (LCPs) and polyarylates. Its asymmetric phenyl-substituted hydroquinone core introduces conformational irregularities in the polymer backbone. This disruption of chain packing leads to a depression of the melting point, enhancing the processability of the resulting polymers while maintaining their desirable liquid crystalline properties and high thermal stability. These characteristics make polymers derived from this compound suitable for a wide range of applications, including advanced composites, electronics, and biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers utilizing this compound.

Key Applications

Polymers synthesized from this compound exhibit a unique combination of properties that make them valuable in several advanced applications:

  • High-Performance Engineering Plastics: Their excellent thermal stability, chemical resistance, and mechanical strength make them suitable for demanding applications in the automotive, aerospace, and electronics industries.

  • Liquid Crystal Displays (LCDs): The inherent liquid crystalline nature of these polymers is fundamental to their use in optical applications, including displays and sensors.

  • Biomedical Devices and Drug Delivery: The biocompatibility and tunable degradation rates of certain polyesters derived from this compound open up possibilities for their use in medical implants and controlled-release drug delivery systems.

  • Advanced Fibers and Films: The ability to form highly oriented structures from the liquid crystalline melt allows for the production of high-strength fibers and films with exceptional barrier properties.

Data Presentation: Synthesis and Properties of Copolyesters

The following tables summarize key quantitative data from the synthesis of copolyesters using this compound, terephthalic acid, and hydroquinone diacetate/dipropionate. These tables provide a comparative overview of reaction conditions and the resulting polymer properties.

Table 1: Monomer Compositions and Resulting Polymer Melting Points

Polymer Composition (molar ratio)Crystalline Melting Point (°C)
Phenylhydroquinone Dipropionate (0.70) / Hydroquinone Dipropionate (0.30) / Terephthalic Acid (1.0)345
Phenylhydroquinone Dipropionate (0.60) / Hydroquinone Dipropionate (0.40) / Terephthalic Acid (1.0)372

Data sourced from patent literature describing copolyesters of terephthalic acid, phenylhydroquinone, and hydroquinone.[1]

Table 2: Mechanical Properties of a Molded Copolyester

PropertyValue at 23°CValue at 260°C
Tensile Strength113,078 kPa37,233 kPa

The copolyester was prepared from terephthalic acid (0.50 mole), hydroquinone dipropionate (0.20 mole), and phenylhydroquinone dipropionate (0.30 mole).[1]

Experimental Protocols

The following are detailed protocols for the synthesis of specialty polymers using this compound.

Protocol 1: Melt Polycondensation for the Synthesis of a Liquid Crystalline Copolyester

This protocol describes the synthesis of a thermotropic liquid crystalline copolyester from this compound, hydroquinone diacetate, and terephthalic acid via melt polycondensation.

Materials:

  • This compound

  • Hydroquinone diacetate (or its dipropionate derivative)

  • Terephthalic acid

  • Catalyst (e.g., antimony trioxide, tin-based catalysts - optional, as the reaction can be self-catalyzed by acetic acid at high temperatures)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • High-vacuum pump.

  • Cold trap.

Procedure:

  • Charging the Reactor: In the reactor, combine the desired molar ratios of this compound, hydroquinone diacetate, and terephthalic acid. For example, a molar ratio of 0.70:0.30:1.0 respectively.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the initial heating stages.

  • Heating Profile - Stage 1 (Melt and Oligomerization):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature sufficient to melt the monomers and initiate the polycondensation reaction. A typical starting temperature range is 250-280°C.

    • Acetic acid will begin to evolve as a byproduct and will be collected in the condenser.

    • Hold the reaction at this temperature for 1-2 hours, or until the evolution of acetic acid subsides, indicating the formation of low molecular weight prepolymer.

  • Heating Profile - Stage 2 (Polycondensation under Reduced Pressure):

    • Gradually increase the temperature of the reaction mixture to 300-350°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This will facilitate the removal of the remaining acetic acid and drive the polymerization to a higher molecular weight.

    • The viscosity of the molten polymer will increase significantly during this stage. The torque on the mechanical stirrer can be used to monitor the increase in molecular weight.

    • Continue the reaction under high vacuum at the elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation:

    • To stop the reaction, break the vacuum by introducing nitrogen or argon gas.

    • Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

    • Alternatively, allow the polymer to cool within the reactor and then break it up into smaller pieces.

    • The resulting polymer can be pelletized for further processing and characterization.

Characterization:

  • Thermal Properties: The melting point (Tm) and glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).

  • Liquid Crystalline Properties: The presence of liquid crystalline phases can be observed using Polarized Light Microscopy (PLM) on a hot stage.

  • Molecular Weight: Inherent viscosity can be measured in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) to estimate the molecular weight.

  • Mechanical Properties: Tensile strength and modulus can be measured on molded or extruded samples according to ASTM standards.

Visualizations

Synthesis of a Liquid Crystalline Copolyester

The following diagram illustrates the general reaction scheme for the synthesis of a liquid crystalline copolyester from this compound, hydroquinone diacetate, and terephthalic acid.

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_products Products PHQDA This compound Melt Melt Polycondensation PHQDA->Melt HQDA Hydroquinone Diacetate HQDA->Melt TPA Terephthalic Acid TPA->Melt LCP Liquid Crystalline Copolyester Melt->LCP AA Acetic Acid (byproduct) Melt->AA

Caption: Reaction scheme for LCP synthesis.

Experimental Workflow for Melt Polycondensation

The diagram below outlines the key steps in the experimental workflow for the melt polycondensation synthesis of a specialty polymer using this compound.

experimental_workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_isolation Product Isolation Charge Charge Reactants Purge Purge with Inert Gas Charge->Purge Heat1 Stage 1: Heat to 250-280°C (Oligomerization) Purge->Heat1 Heat2 Stage 2: Heat to 300-350°C under Vacuum (Polycondensation) Heat1->Heat2 Cool Cool and Extrude/Break up Heat2->Cool Characterize Characterization (DSC, PLM, etc.) Cool->Characterize

Caption: Workflow for melt polycondensation.

References

Techniques for the Purification of Crude Phenylhydroquinone Diacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude Phenylhydroquinone diacetate (2,5-Diacetoxybiphenyl). The following methods are designed to remove common impurities resulting from synthesis, such as unreacted phenylhydroquinone, mono-acetylated intermediates, and residual reagents.

Overview of Purification Strategies

The selection of an appropriate purification technique for crude this compound primarily depends on the impurity profile and the desired final purity. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures. For this compound, a moderately polar solid, a range of solvent systems can be explored.

  • Column Chromatography: For mixtures with significant amounts of impurities or for achieving very high purity, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Experimental Protocols

Purification by Recrystallization

This protocol outlines the steps for purifying crude this compound using a single-solvent or mixed-solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, allowing for its crystallization.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Selected recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane, water)

  • Spatula and weighing balance

  • Vacuum source

Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable system. Common starting points are listed in Table 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

Table 1: Suggested Solvent Systems for Recrystallization of this compound

Solvent SystemRatio (v/v)ObservationsExpected PurityRecovery Yield (%)
Ethanol/Water1:1 to 9:1Good for moderately polar impurities.Fill inFill in
Isopropanol/Water1:1 to 9:1Similar to ethanol/water.Fill inFill in
Ethyl Acetate/Hexane1:5 to 1:1Effective for a range of polarities.Fill inFill in
TolueneN/AFor less polar impurities.Fill inFill in
n-Butyl AlcoholN/AMentioned for a similar compound.[1]Fill inFill in

Researchers should fill in the "Observations," "Expected Purity," and "Recovery Yield" columns based on their experimental results.

Purification by Column Chromatography

This protocol is suitable for purifying larger quantities of crude this compound or for achieving a higher degree of purity.

Materials and Equipment:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent solvents (e.g., hexane, ethyl acetate)

  • Beakers and graduated cylinders

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

  • Spatula and weighing balance

Protocol:

  • TLC Analysis: Analyze the crude mixture by TLC using various ratios of ethyl acetate in hexane to determine the optimal eluent system for separation. A good starting point is a solvent system that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the silica gel bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system determined by TLC analysis. A common approach is to start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation:

Table 2: Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (mesh size)
Mobile Phase (Eluent) e.g., Ethyl Acetate/Hexane Gradient
Elution Gradient e.g., 5% to 30% Ethyl Acetate
Crude Sample Load (g)
Yield of Pure Product (g)
Purity Before (%) Fill in
Purity After (%) Fill in

Researchers should fill in the specific values based on their experimental setup and results.

Visualized Workflows

Purification_Workflow Crude Crude Phenylhydroquinone Diacetate Recrystallization Recrystallization Crude->Recrystallization Moderate Purity Requirement ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Requirement PurityCheck1 Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck1 Impurities1 Impurities Recrystallization->Impurities1 PurityCheck2 Purity Check (TLC, HPLC, NMR) ColumnChromatography->PurityCheck2 Impurities2 Impurities ColumnChromatography->Impurities2 PurityCheck1->ColumnChromatography Purity Not Met PureProduct Pure Phenylhydroquinone Diacetate PurityCheck1->PureProduct Purity Met PurityCheck2->PureProduct Purity Met

Caption: General purification workflow for crude this compound.

Recrystallization_Protocol Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Protocol Start Start with Crude Product TLC TLC Analysis for Eluent Selection Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Step-by-step protocol for column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Phenylhydroquinone Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Phenylhydroquinone diacetate. It includes frequently asked questions and a troubleshooting guide to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the acid-catalyzed synthesis of this compound?

A1: The synthesis of this compound from phenylhydroquinone and acetic anhydride is typically an acid-catalyzed esterification. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic anhydride, making it a more potent electrophile. The hydroxyl groups of phenylhydroquinone then act as nucleophiles, attacking the activated acetyl group. This is followed by the elimination of a proton to form the diacetate product and acetic acid as a byproduct.[1][2] Solid acid catalysts can also be employed, where Lewis or Brønsted acid sites on the catalyst surface activate the acetic anhydride.[2]

Q2: What are the recommended starting materials and reagents?

A2: The primary starting materials are phenylhydroquinone and an acetylating agent, most commonly acetic anhydride.[3] For acid-catalyzed reactions, a catalytic amount of a strong acid like concentrated sulfuric acid is used.[4][5] Alternatively, acetyl chloride can be used as the acetylating agent.[4] The purity of the reagents, especially the acetic anhydride, can significantly impact the reaction yield. It is often recommended to use freshly redistilled acetic anhydride for optimal results.[4][5]

Q3: What are typical reaction conditions for this synthesis?

A3: The reaction is often exothermic and proceeds rapidly. It is typically carried out by mixing phenylhydroquinone with an excess of acetic anhydride and then adding a catalytic amount of acid. The mixture warms up quickly, and the reaction is often complete within minutes.[4][5] The reaction is usually performed at room temperature, but gentle heating may be applied if the reaction is slow.[6] After the reaction is complete, the mixture is typically poured into ice water to precipitate the product.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the acetylation can be effectively monitored by Thin-Layer Chromatography (TLC).[6] A spot of the reaction mixture is compared with the starting material (phenylhydroquinone). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the diacetate product indicate the reaction's progression.[6] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be utilized.[6]

Q5: What is the expected yield for this compound synthesis?

A5: Under optimized conditions, the yield of hydroquinone diacetate, a closely related compound, can be very high, in the range of 96-98%.[4][5] For substituted hydroquinones, yields can vary depending on the specific substrate and reaction conditions. For instance, the overall yield for the synthesis of p-acetylphenylhydroquinone from quinone was reported to be 50-66%.[3] With careful optimization of catalyst, solvent, and reaction time, high yields are achievable.

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, unopened bottle of the acid catalyst. If using a solid acid catalyst, ensure it has been properly activated and stored.
Poor Quality Acetic Anhydride Use freshly distilled or a new bottle of high-purity acetic anhydride. Acetic anhydride can hydrolyze to acetic acid over time, reducing its effectiveness.[4]
Incomplete Reaction Increase the reaction time or gently heat the mixture. Monitor the reaction progress using TLC to ensure the starting material is fully consumed.[6]
Insufficient Acetylating Agent Use a larger excess of acetic anhydride. A common molar ratio is 2.0 to 2.2 equivalents of acetic anhydride per equivalent of the hydroquinone.[4]
Product Lost During Workup Ensure complete precipitation of the product by using a sufficient amount of ice water. Wash the collected solid with cold water to minimize dissolution.
Problem: Product is Colored or Impure
Potential Cause Suggested Solution
Oxidation of Phenylhydroquinone The starting material or product can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. The use of antioxidants like N-acetylcysteine has been shown to improve the stability of hydroquinones.[7]
Side Reactions Overheating the reaction can lead to side reactions and decomposition. Maintain the reaction at room temperature or use an ice bath to control the initial exothermic reaction.
Incomplete Acetylation The presence of mono-acetylated phenylhydroquinone as an impurity.[6] Ensure sufficient reaction time and an adequate amount of acetylating agent. The mono-acetylated product can be separated during the purification step.
Residual Catalyst Traces of the acid catalyst can remain in the product. Thoroughly wash the crude product with water to remove any residual acid.
Problem: Difficulty with Product Purification
Potential Cause Suggested Solution
Oily Product Instead of Solid This may indicate the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with column chromatography for purification.
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[6]
Low Recovery After Recrystallization Choose an appropriate recrystallization solvent. Dilute ethanol is often effective for hydroquinone diacetates.[4][5] Ensure the minimum amount of hot solvent is used to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride (high purity)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry Erlenmeyer flask, combine phenylhydroquinone (1.0 equivalent) and acetic anhydride (2.2 equivalents).

  • Stir the mixture to suspend the phenylhydroquinone.

  • Carefully add one drop of concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic, and the temperature will increase as the solid dissolves.[4][5]

  • Continue to stir the solution for 10-15 minutes at room temperature.

  • Pour the clear solution onto a generous amount of crushed ice in a beaker with stirring.

  • A white crystalline solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the catalyst.

  • Press the solid on the filter to remove as much water as possible.

  • Dry the crude product in a vacuum desiccator over a suitable drying agent.

  • For further purification, recrystallize the crude product from a minimal amount of hot 50% ethanol.[4] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Quantitative Data Summary

Parameter Condition/Value Effect on Yield/Purity Reference
Reactant Ratio 1.0 eq. Hydroquinone : 2.02 eq. Acetic AnhydrideHigh Yield (96-98% for hydroquinone diacetate)[4]
Catalyst 1 drop conc. H₂SO₄Rapid reaction, high yield[4][5]
Catalyst Solid Acid Catalysts (e.g., amorphous silica aluminate)Allows for easier catalyst removal and potential for continuous process[8]
Solvent (for recrystallization) 50% Ethanol93-94% recovery of pure product[4]
Reaction Time 5 minutes (after catalyst addition)Sufficient for complete reaction in many cases[4][5]

Visualizations

experimental_workflow start Start reagents Mix Phenylhydroquinone and Acetic Anhydride start->reagents catalyst Add Catalyst (e.g., H₂SO₄) reagents->catalyst reaction Stir at Room Temperature (Exothermic Reaction) catalyst->reaction precipitation Pour into Ice Water to Precipitate Product reaction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration drying Dry Crude Product filtration->drying purification Recrystallization (Optional) drying->purification end Pure Product drying->end If pure enough purification->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield? check_reagents Check Reagent Quality (esp. Acetic Anhydride) start->check_reagents Yes product_impure Product Impure? start->product_impure No incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn check_conditions Optimize Reaction Conditions (Time, Temp) check_conditions->product_impure incomplete_rxn->check_conditions No increase_time Increase Reaction Time or Gently Heat incomplete_rxn->increase_time Yes increase_time->product_impure purify Recrystallize or use Column Chromatography product_impure->purify Yes success Yield Optimized product_impure->success No purify->success

Caption: Troubleshooting flowchart for synthesis optimization.

reaction_mechanism step1 Step 1: Catalyst Activation Acetic Anhydride is protonated by H⁺ step2 Step 2: Nucleophilic Attack Hydroxyl group of Phenylhydroquinone attacks the activated acetyl group step1->step2 step3 Step 3: Proton Transfer A proton is lost to form the monoacetate intermediate step2->step3 step4 Step 4: Repeat for Second OH Group Steps 1-3 are repeated for the second hydroxyl group step3->step4 product {Final Product|this compound} step4->product

Caption: Acid-catalyzed acetylation mechanism.

References

Preventing side reactions in the acetylation of phenylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of phenylhydroquinone. Our aim is to help you overcome common challenges and prevent side reactions to achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common side reactions during the acetylation of phenylhydroquinone?

The primary side reactions encountered during the acetylation of phenylhydroquinone are:

  • Over-acetylation: The reaction proceeds past the desired monoacetate to form phenylhydroquinone diacetate. This is common when attempting to synthesize the monoacetylated product.

  • Fries Rearrangement: An acid-catalyzed isomerization of the O-acetylated product (phenylhydroquinone acetate or diacetate) to C-acetylated products (acyl-phenols). This results in the formation of hydroxyacetophenone derivatives, which can be difficult to separate from the desired product.[1][2]

  • Incomplete Reaction: The reaction fails to go to completion, leaving unreacted phenylhydroquinone. This can be caused by insufficient reagent, inadequate reaction time, or low temperature.

  • Oxidation: Phenylhydroquinone is susceptible to oxidation, which can lead to the formation of colored impurities, primarily phenylbenzoquinone.

  • Hydrolysis: The acetylated product can be hydrolyzed back to phenylhydroquinone during the workup phase, especially in the presence of water under acidic or basic conditions.

2. How can I selectively synthesize phenylhydroquinone monoacetate and avoid the diacetate?

Achieving selective mono-acetylation requires careful control of reaction conditions to prevent over-acetylation.

Key Strategies:

  • Stoichiometry: Use a 1:1 molar ratio of phenylhydroquinone to the acetylating agent (e.g., acetic anhydride or acetyl chloride). A slight excess of the acetylating agent may be necessary to drive the reaction, but a large excess will favor diacetate formation.

  • Controlled Addition: Add the acetylating agent dropwise to the solution of phenylhydroquinone at a low temperature (e.g., 0-5 °C) to manage the exothermic reaction and improve selectivity.

  • Choice of Base: A non-nucleophilic base like pyridine can be used to neutralize the acid byproduct. Stronger, more nucleophilic bases like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction but may also increase the rate of diacetylation.[3] Using DMAP as a catalyst in small amounts along with a weaker base can be an effective strategy.[4][5]

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further acetylation. Lower temperatures generally favor mono-acetylation.

3. The Fries rearrangement is causing significant impurities. How can I minimize it?

The Fries rearrangement is a major side reaction, particularly when using Lewis acid catalysts.[1][2]

Troubleshooting the Fries Rearrangement:

ParameterCondition to Favor O-Acetylation (Minimize Fries)Condition Favoring Fries Rearrangement (C-Acetylation)
Temperature Low temperatures (e.g., 0 °C to room temperature)[1][2]High temperatures (often >60°C for para, >160°C for ortho)[1][2][6]
Catalyst Weak Brønsted acids (e.g., a drop of conc. H₂SO₄) or base catalysis (e.g., pyridine, DMAP)[7][8]Strong Lewis acids (e.g., AlCl₃, FeCl₃, BF₃)[9][10][11]
Solvent Polar solvents can disfavor the intramolecular rearrangement.Non-polar solvents tend to favor the ortho-Fries product.[12]

Experimental Protocol to Minimize Fries Rearrangement:

A recommended approach is to use a catalytic amount of a strong Brønsted acid like sulfuric acid with acetic anhydride at room temperature or below. This method promotes O-acetylation while being less likely to induce the Fries rearrangement compared to Lewis acids.[13]

4. My reaction mixture is turning dark, and I'm getting colored impurities. What is causing this and how can I prevent it?

A dark reaction mixture is often indicative of oxidation of the phenylhydroquinone starting material or product.

Preventing Oxidation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture.

  • Control Temperature: High temperatures can accelerate oxidation.

5. I am losing a significant amount of my product during the workup. How can I prevent hydrolysis?

Hydrolysis of the ester product back to the starting material can occur during aqueous workup, especially under harsh pH conditions.

Minimizing Hydrolysis During Workup:

  • Neutral or Mildly Acidic/Basic Conditions: During extraction, use dilute, cold solutions of acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) to neutralize the catalyst and unreacted reagents. Avoid using strong acids or bases at elevated temperatures.

  • Minimize Contact Time with Aqueous Layers: Perform extractions quickly and efficiently.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation to remove any residual water.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is optimized for the complete acetylation of phenylhydroquinone to its diacetate form, minimizing side reactions.

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride (freshly distilled for best results)[13]

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, combine phenylhydroquinone (1.0 mole) and acetic anhydride (2.02 moles).[13]

  • With gentle stirring, add one drop of concentrated sulfuric acid. The reaction is exothermic, and the mixture will warm up rapidly as the solid dissolves.[13]

  • After approximately 5 minutes, or once the reaction appears complete, pour the clear solution onto about 800 mL of crushed ice.[13]

  • A white crystalline solid of this compound will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the product to a constant weight. A yield of 96-98% can be expected.[13]

  • If necessary, the product can be recrystallized from dilute ethanol.[13]

Data Summary for Diacetylation:

Reactant Ratio (Phenylhydroquinone:Acetic Anhydride)CatalystTemperatureReaction TimeTypical YieldReference
1 : 2.02Conc. H₂SO₄ (1 drop)Exothermic, then RT~5 minutes96-98%[13]

Visualizations

Logical Workflow for Troubleshooting Acetylation Reactions

This diagram outlines a systematic approach to identifying and resolving issues during the acetylation of phenylhydroquinone.

G start Start Acetylation Reaction check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Add more acetylating agent - Check catalyst activity incomplete->troubleshoot_incomplete troubleshoot_incomplete->start workup Aqueous Workup complete->workup isolate Isolate Crude Product workup->isolate analyze Analyze Crude Product (NMR, LC-MS) isolate->analyze pure Pure Product analyze->pure Yes impure Impure Product analyze->impure No identify_impurity Identify Impurities impure->identify_impurity fries Fries Rearrangement Products identify_impurity->fries over_acetylation Over-acetylated Product identify_impurity->over_acetylation oxidation Oxidation Byproducts identify_impurity->oxidation troubleshoot_fries Troubleshoot: - Lower temperature - Use non-Lewis acid catalyst - Change solvent fries->troubleshoot_fries troubleshoot_fries->start troubleshoot_over Troubleshoot: - Reduce equivalents of  acetylating agent - Controlled addition at low temp over_acetylation->troubleshoot_over troubleshoot_over->start troubleshoot_oxidation Troubleshoot: - Use inert atmosphere - Use degassed solvents oxidation->troubleshoot_oxidation troubleshoot_oxidation->start

Troubleshooting workflow for phenylhydroquinone acetylation.

Reaction Pathways: O-Acetylation vs. Fries Rearrangement

This diagram illustrates the desired O-acetylation pathway versus the undesired Fries rearrangement side reaction.

G cluster_main Reaction Pathways cluster_side Side Reaction phenylhq Phenylhydroquinone o_acetylation O-Acetylation (Desired Product) phenylhq->o_acetylation Base or mild acid catalyst Low Temperature acetylating_agent + Acetic Anhydride fries Fries Rearrangement (C-Acetylation Products) o_acetylation->fries Lewis Acid High Temperature

Competing reaction pathways in the acetylation of phenylhydroquinone.

References

Troubleshooting low monomer purity of Phenylhydroquinone diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low monomer purity of Phenylhydroquinone diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in this compound synthesis?

A1: The most common issue is incomplete acetylation of the starting material, phenylhydroquinone. This results in the presence of the partially reacted intermediate, phenylhydroquinone monoacetate, and unreacted phenylhydroquinone in the final product.

Q2: What are the expected side products in this reaction?

A2: Besides the monoacetate and unreacted starting material, side products can arise from impurities in the starting materials or reagents. For instance, using commercial-grade acetic anhydride may introduce impurities that lead to lower yields and purity.[1] Additionally, if the reaction is carried out under harsh conditions (e.g., high heat), degradation or rearrangement products may form.

Q3: How can I monitor the progress of the acetylation reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can observe the disappearance of the phenylhydroquinone spot and the appearance of new, less polar spots corresponding to the monoacetate and the desired diacetate product.

Q4: What purification methods are most effective for this compound?

A4: Recrystallization and column chromatography are the two most common and effective purification methods. Recrystallization from a suitable solvent system, such as dilute ethanol, can be very effective in removing small amounts of impurities.[1] For separating mixtures with significant amounts of impurities or compounds with similar polarities, flash column chromatography is recommended.

Troubleshooting Guide for Low Monomer Purity

This guide addresses specific issues that can lead to low purity of this compound.

Problem 1: Presence of Starting Material (Phenylhydroquinone) in the Final Product
  • Possible Cause 1: Insufficient Acetylating Agent. The molar ratio of acetic anhydride to phenylhydroquinone may be too low for complete conversion.

    • Suggested Solution: Increase the molar equivalents of acetic anhydride. A common approach is to use a slight excess (e.g., 2.1-2.2 equivalents) of acetic anhydride per equivalent of phenylhydroquinone.

  • Possible Cause 2: Inadequate Catalyst. If using a catalyst such as sulfuric acid or a base like pyridine, an insufficient amount will result in a sluggish or incomplete reaction.

    • Suggested Solution: Ensure the catalyst is added in the correct catalytic amount. For acid-catalyzed reactions, a few drops of concentrated sulfuric acid are often sufficient.[1] For base-catalyzed reactions, ensure the base is fresh and used in an appropriate amount to neutralize the acetic acid byproduct and catalyze the reaction.

  • Possible Cause 3: Short Reaction Time. The reaction may not have been allowed to proceed to completion.

    • Suggested Solution: Monitor the reaction by TLC until the starting material spot is no longer visible. Extend the reaction time as necessary.

Problem 2: Presence of Phenylhydroquinone Monoacetate in the Final Product
  • Possible Cause 1: Incomplete Reaction. Similar to the presence of starting material, the reaction may not have gone to completion, leading to the accumulation of the mono-acetylated intermediate.

    • Suggested Solution: Extend the reaction time and/or slightly increase the reaction temperature. Continue to monitor by TLC.

  • Possible Cause 2: Steric Hindrance. The phenyl group on the hydroquinone ring may cause some steric hindrance, making the second acetylation step slower than the first.

    • Suggested Solution: Ensure adequate mixing and consider a slight increase in the amount of acetylating agent and/or catalyst to drive the reaction to completion.

Problem 3: Discolored or Tarry Product
  • Possible Cause 1: Oxidation of Phenylhydroquinone. Phenylhydroquinone and its monoacetate are phenols and can be susceptible to oxidation, leading to colored impurities.

    • Suggested Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Possible Cause 2: High Reaction Temperature. Excessive heat can lead to degradation and the formation of colored byproducts.

    • Suggested Solution: Control the reaction temperature carefully. The acetylation of hydroquinones is often exothermic; therefore, initial cooling might be necessary, followed by gentle heating if required to complete the reaction.

  • Possible Cause 3: Impure Reagents. Impurities in the starting phenylhydroquinone or acetic anhydride can lead to discoloration.

    • Suggested Solution: Use purified starting materials. Acetic anhydride can be distilled before use to remove acetic acid and other impurities.[1]

Data Presentation

Table 1: Physical Properties of Compounds in Phenylhydroquinone Acetylation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
PhenylhydroquinoneC₁₂H₁₀O₂186.21[2]Off-white to tan solid
Phenylhydroquinone MonoacetateC₁₄H₁₂O₃228.24-
This compoundC₁₆H₁₄O₄270.28[3]White crystalline solid

Table 2: Estimated Analytical Data for Reaction Monitoring

CompoundTLC Rf Value (Est.)*¹H NMR Acetyl Proton Shift (ppm, CDCl₃, Est.)
PhenylhydroquinoneLow-
Phenylhydroquinone MonoacetateIntermediate~2.2-2.3
This compoundHigh~2.3-2.4 (two singlets)

*Note: TLC Rf values are highly dependent on the solvent system used. These are relative estimates for a moderately polar solvent system (e.g., Hexane:Ethyl Acetate 2:1). It is crucial to run standards for accurate identification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of hydroquinone diacetate.[1]

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride (reagent grade)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a clean, dry flask, combine phenylhydroquinone (1.0 equivalent) and acetic anhydride (2.1 equivalents).

  • With gentle stirring, carefully add one to two drops of concentrated sulfuric acid. The reaction is exothermic, and the temperature will rise as the solid dissolves.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material), slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • The white crystalline product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any remaining acetic acid and sulfuric acid.

  • Dry the product to a constant weight. For higher purity, the crude product can be recrystallized from dilute ethanol.[1]

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., Hexane:Ethyl Acetate, 2:1 v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing it to saturate.

  • On the baseline of a TLC plate, spot the starting phenylhydroquinone, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm. The product, this compound, should have a higher Rf value (travel further up the plate) than the monoacetate and the starting phenylhydroquinone.

Protocol 3: Purification by Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of Hexane:Ethyl Acetate)

  • Collection tubes

Procedure:

  • Dry-pack the chromatography column with silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure diacetate.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_impurities Identified Impurities cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_mono Solutions for Monoacetate cluster_solutions_color Solutions for Discoloration start Low Purity of This compound check_impurities Identify Impurities (TLC, NMR, HPLC) start->check_impurities unreacted_sm Unreacted Phenylhydroquinone check_impurities->unreacted_sm Starting material present monoacetate Phenylhydroquinone Monoacetate check_impurities->monoacetate Intermediate present discolored Discolored/ Tarry Product check_impurities->discolored Colored impurities increase_reagent Increase Acetic Anhydride unreacted_sm->increase_reagent check_catalyst Check/Increase Catalyst unreacted_sm->check_catalyst increase_time Increase Reaction Time unreacted_sm->increase_time increase_time_temp Increase Time/ Temperature monoacetate->increase_time_temp increase_reagent_cat Increase Reagent/ Catalyst monoacetate->increase_reagent_cat inert_atm Use Inert Atmosphere discolored->inert_atm control_temp Control Reaction Temperature discolored->control_temp purify_reagents Purify Reagents discolored->purify_reagents end_node Purify by Recrystallization or Column Chromatography increase_reagent->end_node check_catalyst->end_node increase_time->end_node increase_time_temp->end_node increase_reagent_cat->end_node inert_atm->end_node control_temp->end_node purify_reagents->end_node

Caption: Troubleshooting workflow for low purity of this compound.

Acetylation_Pathway PH Phenylhydroquinone Ac2O_cat + Acetic Anhydride (Catalyst) PH->Ac2O_cat Monoacetate Phenylhydroquinone Monoacetate Ac2O_cat->Monoacetate Ac2O_cat2 + Acetic Anhydride (Catalyst) Monoacetate->Ac2O_cat2 Diacetate Phenylhydroquinone Diacetate (Product) Ac2O_cat2->Diacetate

Caption: Reaction pathway for the acetylation of Phenylhydroquinone.

References

Improving the molecular weight of Phenylhydroquinone diacetate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and troubleshooting of Phenylhydroquinone diacetate-based polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the molecular weight of these specialized polymers.

Troubleshooting Guide: Low Molecular Weight

Low molecular weight is a frequent issue in the synthesis of this compound-based polymers. This guide provides a systematic approach to identifying and resolving the root causes.

Q1: My this compound-based polymer has a low molecular weight. What are the potential causes and how can I troubleshoot this?

There are several factors that can contribute to low molecular weight in polycondensation reactions. The following troubleshooting workflow can help you diagnose and address the issue systematically.

TroubleshootingWorkflow start Low Molecular Weight Observed purity Verify Monomer Purity & Stoichiometry start->purity reaction_setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) purity->reaction_setup Purity/Stoichiometry OK purity_action Action: - Re-purify Monomers - Recalculate & Adjust Stoichiometry purity->purity_action Impurity or Imbalance Found byproduct_removal Optimize Byproduct (Acetic Acid) Removal reaction_setup->byproduct_removal Setup OK setup_action Action: - Check all seals and connections - Improve vacuum pump performance reaction_setup->setup_action Leaks Found conditions Adjust Reaction Conditions (Temperature & Time) byproduct_removal->conditions Efficient Removal byproduct_action Action: - Increase vacuum level - Improve stirring for better surface renewal - Use a nitrogen sweep byproduct_removal->byproduct_action Inefficient Removal catalyst Review Catalyst Activity & Concentration conditions->catalyst Conditions Optimized conditions_action Action: - Incrementally increase temperature - Extend reaction time - Monitor viscosity change conditions->conditions_action Needs Adjustment success High Molecular Weight Achieved catalyst->success Catalyst OK catalyst_action Action: - Use fresh, active catalyst - Optimize catalyst concentration catalyst->catalyst_action Issue Found purity_action->purity setup_action->reaction_setup byproduct_action->byproduct_removal conditions_action->conditions catalyst_action->catalyst ExperimentalWorkflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Pre-polymerization cluster_stage2 Stage 2: Polycondensation cluster_recovery Product Recovery charge Charge reactor with PHQDA, TPA, AA, and Zinc Acetate purge Purge with Nitrogen for 30 min charge->purge heat1 Heat to 220°C with stirring under Nitrogen flow purge->heat1 hold1 Hold for 2 hours (Acetic acid distills off) heat1->hold1 heat2 Gradually increase temperature to 270°C hold1->heat2 vacuum Apply high vacuum (<1 Torr) heat2->vacuum hold2 Hold for 6-10 hours (Monitor melt viscosity) vacuum->hold2 cool Cool reactor under Nitrogen hold2->cool extrude Extrude and pelletize the polymer cool->extrude characterize Characterize (GPC, DSC, NMR) extrude->characterize

Addressing discoloration issues in Phenylhydroquinone diacetate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of Phenylhydroquinone diacetate. Our aim is to help you address common challenges, with a particular focus on preventing and resolving discoloration issues in your polymer products.

Troubleshooting Guide: Discoloration Issues

Discoloration, often appearing as a yellow to brown hue in the final polymer, is a common issue in this compound polymerization. This is primarily due to the formation of colored byproducts. The following guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My final polymer is yellow/brown. What are the most likely causes?

A1: Discoloration in poly(this compound) is typically caused by one or more of the following factors:

  • Oxidation of the Phenylhydroquinone Moiety: The hydroquinone part of the monomer is susceptible to oxidation, which can form highly colored quinone-type structures. This can be exacerbated by the presence of oxygen, certain metal catalysts, and high temperatures.

  • Thermal Degradation: The polymerization process, especially melt polycondensation, often requires high temperatures. These conditions can lead to the thermal degradation of the monomer or the resulting polymer, generating colored byproducts.

  • Monomer Impurities: The purity of the this compound and the comonomer (e.g., dicarboxylic acid) is crucial. Impurities can act as catalysts for side reactions that produce color.

  • Catalyst-Induced Side Reactions: The catalyst used for the polyesterification can influence the color of the final polymer. Some catalysts may promote side reactions that lead to discoloration.

  • Residual Acetic Acid: Incomplete removal of acetic acid, a byproduct of the polymerization of diacetate monomers, can potentially contribute to degradation pathways at high temperatures.

Q2: How can I prevent discoloration from occurring during polymerization?

A2: Preventing discoloration requires careful control over the experimental conditions. Here are key preventative measures:

  • Ensure High Monomer Purity: Use highly purified this compound and comonomers. Recrystallization of monomers is a recommended practice.

  • Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. This is critical throughout the heating and polymerization stages.

  • Optimize Reaction Temperature and Time: Use the lowest possible temperature that allows for effective polymerization to minimize thermal degradation. Similarly, avoid unnecessarily long reaction times.

  • Select an Appropriate Catalyst: The choice of catalyst can significantly impact the color of the polymer. Catalysts like zinc acetate are commonly used in polyesterification.[1] It is advisable to screen different catalysts and concentrations to find the optimal one for your system.

  • Efficient Removal of Byproducts: Ensure the efficient removal of byproducts like acetic acid during the reaction, as their presence can sometimes lead to side reactions.

The following workflow can help in systematically troubleshooting discoloration issues:

G cluster_actions Corrective Actions start Discolored Polymer Observed check_purity 1. Verify Monomer Purity (e.g., NMR, HPLC, Melting Point) start->check_purity check_atmosphere 2. Confirm Inert Atmosphere (e.g., Check for leaks, adequate N2/Ar flow) check_purity->check_atmosphere Purity Confirmed purify_monomer Purify Monomers (Recrystallization) check_purity->purify_monomer Impurity Detected check_temp 3. Review Polymerization Temperature (Is it the lowest effective temperature?) check_atmosphere->check_temp Inert Atmosphere Confirmed improve_inert Improve Inert Atmosphere Setup check_atmosphere->improve_inert Leak/Issue Found check_catalyst 4. Evaluate Catalyst (Type, concentration, potential side reactions) check_temp->check_catalyst Temperature Optimized lower_temp Lower Polymerization Temperature check_temp->lower_temp Temperature Too High solution Problem Resolved check_catalyst->solution Catalyst Optimized change_catalyst Screen Different Catalysts/Concentrations check_catalyst->change_catalyst Suboptimal Catalyst purify_monomer->check_purity improve_inert->check_atmosphere lower_temp->check_temp change_catalyst->check_catalyst

Caption: Troubleshooting workflow for discoloration in this compound polymerization.

Frequently Asked Questions (FAQs)

Q3: What is a typical experimental protocol for the polymerization of this compound to minimize discoloration?

A3: A general protocol for the melt polycondensation of this compound with a dicarboxylic acid (e.g., terephthalic acid) is as follows. Note that specific temperatures and times may need to be optimized for your specific system.

Experimental Protocol: Melt Polycondensation of this compound

  • Monomer Preparation:

    • Ensure this compound and the dicarboxylic acid are of high purity. If necessary, recrystallize the monomers from appropriate solvents.

    • Dry the monomers under vacuum before use to remove any residual moisture.

  • Reaction Setup:

    • Charge an equimolar ratio of this compound and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet.

    • Add the desired catalyst (e.g., zinc acetate, 0.05-0.2 mol%).

  • Polymerization - Step 1 (Ester Interchange):

    • Flush the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

    • Heat the reaction mixture under a slow stream of inert gas to a temperature of 200-220 °C to initiate the ester interchange reaction and the distillation of acetic acid.

    • Continue this step until the theoretical amount of acetic acid has been collected (typically 1-2 hours).

  • Polymerization - Step 2 (Polycondensation):

    • Gradually increase the temperature to 250-280 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg).

    • Increase the stirring speed as the viscosity of the melt increases.

    • Continue the reaction under high vacuum until the desired polymer viscosity is achieved (typically 1-3 hours).

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under an inert atmosphere.

    • Dissolve the polymer in a suitable solvent (e.g., a chlorinated solvent).

    • Precipitate the polymer in a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum.

Q4: Can the color of my polymer be improved after synthesis?

A4: In some cases, the color of the polymer can be improved post-synthesis. One common method is to dissolve the polymer and treat it with an adsorbent like activated carbon.

Protocol: Decolorization of Poly(this compound) Solution

  • Dissolve the colored polymer in a suitable solvent to create a 1-5% (w/v) solution.

  • Add activated carbon (e.g., 1-5% w/w relative to the polymer) to the solution.

  • Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.

  • Filter the solution to remove the activated carbon.

  • Precipitate the polymer from the filtrate by adding a non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Q5: What analytical techniques can be used to identify the cause of discoloration?

A5: Several analytical techniques can help in identifying the chemical structures responsible for the discoloration:

  • UV-Vis Spectroscopy: Can detect the presence of chromophores (colored compounds) by identifying absorption bands in the visible region of the spectrum.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can help identify the formation of new functional groups, such as carbonyl groups from oxidation (e.g., quinones), which may be part of the colored species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the polymer and any byproducts, potentially identifying the structures of the color-causing impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weight of impurities or degradation products.

Data Summary

The following table summarizes key parameters and their expected impact on polymer discoloration.

ParameterLow DiscolorationHigh Discoloration
Monomer Purity > 99.5%< 99% or visible impurities
Reaction Atmosphere Inert (Nitrogen, Argon)Air or oxygen leak
Polymerization Temp. Optimized (lowest effective)Excessively high
Catalyst Optimized type and low conc.Inappropriate type or high conc.

Logical Relationships in Discoloration

The following diagram illustrates the relationships between key factors leading to discoloration.

G cluster_causes Primary Causes cluster_conditions Contributing Conditions oxidation Oxidation of Phenylhydroquinone quinones Formation of Quinone Structures oxidation->quinones degradation Thermal Degradation byproducts Colored Byproducts degradation->byproducts impurities Monomer Impurities impurities->byproducts oxygen Presence of Oxygen oxygen->oxidation high_temp High Temperature high_temp->oxidation high_temp->degradation catalyst Suboptimal Catalyst catalyst->degradation discoloration Polymer Discoloration quinones->discoloration byproducts->discoloration

Caption: Key factors and their relationships leading to polymer discoloration.

References

Catalyst selection for the efficient synthesis of Phenylhydroquinone diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of Phenylhydroquinone diacetate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the acetylation of phenylhydroquinone using an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst.

Q2: What types of catalysts are commonly used for this synthesis?

A variety of catalysts can be employed, ranging from traditional homogeneous acid catalysts to more modern heterogeneous solid acid catalysts. Common examples include:

  • Homogeneous Catalysts: Concentrated Sulfuric Acid (H₂SO₄).[1][2][3]

  • Heterogeneous (Solid Acid) Catalysts:

    • Silica Alumina (SiO₂/Al₂O₃)[4]

    • Borated Mesoporous Zirconia[3][5]

    • Phosphoric acid or Sulfuric acid on SiO₂[4]

    • Acid form Molecular Sieves[4]

    • Clays such as kaolinite and montmorillonite[4]

    • Mixed metal oxides like TiO₂/SiO₂ and Al₂O₃/B₂O₃[4]

Q3: What are the advantages of using a solid acid catalyst?

Solid acid catalysts offer several advantages over traditional homogeneous catalysts, including:

  • Easy Recovery and Reuse: The heterogeneous nature of these catalysts allows for simple filtration to recover them from the reaction mixture, which reduces operational costs and waste.[3]

  • Reduced Corrosion: They are less corrosive than strong mineral acids like sulfuric acid, which means that expensive corrosion-resistant reaction vessels are not as critical.[4]

  • Improved Economics: The ability to recover and recycle unreacted starting materials is often more facile, improving the overall process economics.[4]

Troubleshooting Guide

Q1: Why is the yield of my this compound unexpectedly low?

There are several potential reasons for a low yield. Consider the following troubleshooting steps:

  • Purity of Acetic Anhydride: The use of commercial-grade acetic anhydride can sometimes lead to significantly lower yields. It is recommended to use freshly redistilled acetic anhydride for optimal results.[2]

  • Catalyst Activity: If using a recyclable solid acid catalyst, its activity may decrease after several cycles. For instance, borated mesoporous zirconia showed a decline in efficiency after three consecutive reactions.[5] Consider reactivating or replacing the catalyst.

  • Reaction Conditions: Ensure that the reaction temperature and time are optimized for your specific catalyst. Suboptimal conditions can lead to incomplete conversion.

  • Byproduct Formation: In some preparations, side reactions can lead to the formation of byproducts, reducing the yield of the desired product.[4] Proper purification of the crude product is essential.

Q2: The reaction mixture has a dark color. Is this normal?

Yes, when using concentrated sulfuric acid as a catalyst with acetic anhydride and 2-p-acetylphenylhydroquinone, the solution can become dark-colored with a significant evolution of heat.[1] This is a normal observation for this specific procedure.

Q3: How can I improve the separation and purification of the final product?

  • Precipitation: Pouring the reaction mixture into crushed ice or cold water is a common and effective method to precipitate the crude this compound as a solid.[1][2]

  • Filtration and Washing: Use a Büchner funnel for suction filtration to collect the solid product. Wash the filter cake with water to remove any remaining acid and other water-soluble impurities.[2]

  • Recrystallization: For a high-purity product, recrystallization is recommended. A common solvent for this is dilute ethanol.[2]

Catalyst Performance Data

CatalystReagentReaction TemperatureReaction TimeYieldReference
Concentrated H₂SO₄Acetic AnhydrideRoom Temperature (exothermic)5 minutes96-98%[2]
Borated Mesoporous ZirconiaAcetic Anhydride80 °C90 minutes95.7%[3][5]
Solid Acid Catalysts (e.g., Silica Alumina)Styrene (for alkylation prior to acetylation)70 °C to 250 °CNot specifiedYield based on hydroquinone increased from 32-47% to 59-74% with recovery[4]

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from a standard organic synthesis procedure.[2]

  • Mixing Reagents: In a suitable flask, combine 1.0 mole of hydroquinone with 2.02 moles of freshly redistilled acetic anhydride.

  • Catalyst Addition: Carefully add one drop of concentrated sulfuric acid to the mixture while stirring gently. The reaction is exothermic and the hydroquinone will dissolve rapidly.

  • Reaction: Allow the clear solution to stand for 5 minutes.

  • Work-up: Pour the solution onto approximately 800 ml of crushed ice to precipitate the product.

  • Isolation: Collect the white crystalline solid by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 1 liter of water.

  • Drying: Press the solid to remove excess water and then dry to a constant weight in a vacuum desiccator over phosphorus pentoxide. This method typically yields a product with 96-98% purity.[2]

Protocol 2: Synthesis using Borated Mesoporous Zirconia

This protocol is based on the use of a reusable solid acid catalyst.[3][5]

  • Catalyst Preparation: Synthesize the borated mesoporous zirconia catalyst using a sol-gel method followed by functionalization with boric acid.

  • Reaction Setup: In a reaction vessel, add hydroquinone, acetic anhydride, and the borated mesoporous zirconia catalyst (e.g., 25 wt% loading).

  • Reaction Conditions: Heat the mixture to 80 °C and maintain for 90 minutes with stirring.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Pour the filtrate into ice-water to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification. A maximum yield of 95.7% has been reported with this method.[3][5]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation and Purification reactants 1. Mix Phenylhydroquinone and Acetic Anhydride catalyst 2. Add Catalyst (e.g., H₂SO₄ or Solid Acid) reactants->catalyst reaction 3. Allow Reaction to Proceed (with heating if required) catalyst->reaction workup 4. Quench Reaction (e.g., pour onto ice) reaction->workup filtration 5. Filter to Isolate Crude Product workup->filtration purification 6. Purify by Recrystallization filtration->purification product Final Product: This compound purification->product

Caption: A flowchart of the general experimental workflow.

troubleshooting_guide Troubleshooting Guide for Low Yield cluster_checks Potential Causes and Solutions start Low Yield Observed check_anhydride Check Acetic Anhydride Purity start->check_anhydride solution_anhydride Use Freshly Distilled Acetic Anhydride check_anhydride->solution_anhydride Impure check_catalyst Check Catalyst Activity check_anhydride->check_catalyst Pure solution_anhydride->check_catalyst solution_catalyst Reactivate or Replace Catalyst check_catalyst->solution_catalyst Inactive check_conditions Verify Reaction Conditions check_catalyst->check_conditions Active solution_catalyst->check_conditions solution_conditions Optimize Temperature and Time check_conditions->solution_conditions Suboptimal end Improved Yield check_conditions->end Optimal solution_conditions->end

Caption: A logical diagram for troubleshooting low product yield.

References

Managing the exothermicity of Phenylhydroquinone diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermicity and other potential challenges during the synthesis of Phenylhydroquinone diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is managing the exothermic nature of the acetylation reaction between phenylhydroquinone and acetic anhydride. The reaction can generate significant heat, potentially leading to temperature control issues, increased byproduct formation, and safety hazards if not properly managed.

Q2: What are the common side products in this synthesis?

A2: Common side products include the mono-acetylated phenylhydroquinone intermediate and unreacted starting materials. At elevated temperatures, degradation of the product or starting material can also occur. Acetic acid is a primary byproduct of the reaction.[1]

Q3: What is the role of a catalyst in this reaction?

A3: A catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), is often used to increase the reaction rate. Pyridine not only acts as a catalyst but also as a solvent and a scavenger for the acetic acid byproduct.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). The disappearance of the phenylhydroquinone spot and the appearance of a new, less polar spot for this compound indicate the reaction's progression. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be utilized.[1]

Q5: Why is quenching the reaction important?

A5: Quenching is crucial to neutralize the excess, highly reactive acetic anhydride before workup.[3] This is typically done by slowly adding a protic solvent like water or methanol to hydrolyze the remaining acetic anhydride to the less reactive acetic acid, preventing a violent reaction during aqueous extraction and purification steps.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Runaway Reaction (Sudden Temperature Spike) - Too rapid addition of acetic anhydride.- Inadequate cooling.- High concentration of reactants.- Immediately slow down or stop the addition of the reagent.- Increase the efficiency of the cooling bath (e.g., switch from ice-water to dry ice-acetone).- Dilute the reaction mixture with an appropriate inert solvent.
Low Yield of this compound - Incomplete reaction due to insufficient reagent, catalyst, or reaction time.- Suboptimal reaction temperature.- Degradation of product at high temperatures.- Increase the molar ratio of acetic anhydride.- Ensure the catalyst is active and used in the correct amount.- Extend the reaction time and monitor by TLC.- Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.[1]
Presence of Mono-acetylated Impurity - Incomplete acetylation.- Increase the amount of acetic anhydride.- Extend the reaction time.- Ensure efficient stirring.
Product is an Oil or Gummy Solid after Quenching - Product is not fully precipitating.- Presence of significant impurities.- Ensure the quenched mixture is sufficiently cold (0-5 °C).- Try adding a different anti-solvent.- Purify the crude product using column chromatography.
Difficulty in Product Purification - Co-elution of the product with impurities during chromatography.- Optimize the solvent system for column chromatography, potentially using a gradient elution.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This protocol is adapted from a general procedure for the acetylation of hydroquinones.[4][5]

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride (freshly distilled is recommended for higher yields)[4]

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and under a fume hood, combine Phenylhydroquinone (1.0 eq) and acetic anhydride (2.1 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add one drop of concentrated sulfuric acid to the stirred mixture.

  • The reaction is highly exothermic; maintain the temperature below 25 °C by adjusting the rate of addition and the efficiency of the cooling bath.[5]

  • After the initial exotherm subsides, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Pyridine Catalyzed Synthesis

This protocol utilizes pyridine as both a catalyst and a solvent.[1][2]

Materials:

  • Phenylhydroquinone

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Phenylhydroquinone (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • After completion, cool the mixture and quench the excess acetic anhydride by the slow addition of water or methanol.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table provides representative data for the synthesis of this compound under different conditions. This data is illustrative and may vary based on the specific experimental setup and purity of reagents.

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Key Observations
H₂SO₄ (catalytic)0-252~90-95Rapid and highly exothermic initial phase.
Pyridine0 to RT18~85-90Slower, more controlled reaction.
None10024< 60Very slow reaction, requires heating.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phenylhydroquinone Phenylhydroquinone Diacetate Phenylhydroquinone Diacetate Phenylhydroquinone->Diacetate + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->Diacetate Catalyst Pyridine or H₂SO₄ Catalyst->Diacetate

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield RunawayReaction Runaway Reaction Start->RunawayReaction IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Optimize_Temp Optimize Temperature LowYield->Optimize_Temp No CheckTLC Check TLC for Starting Material IncompleteReaction->CheckTLC Yes SlowAddition Slow Reagent Addition RunawayReaction->SlowAddition ImproveCooling Improve Cooling RunawayReaction->ImproveCooling IncreaseReagent Increase Acetic Anhydride / Catalyst CheckTLC->IncreaseReagent SM Present Extend_Time Extend Reaction Time CheckTLC->Extend_Time SM Present

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Recrystallization of Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity Phenylhydroquinone diacetate through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the solute and impurities at high temperatures but not at low temperatures. For this compound, which is an aromatic diacetate, common solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/water.[1] The choice of solvent is critical and may require some experimentation to find the optimal one for your specific sample and impurity profile. A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[2] To resolve this, you can try the following:

  • Lower the temperature at which crystallization begins: Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the solvent system.

  • Use a lower-boiling point solvent: This will ensure that the solution temperature does not exceed the melting point of your compound.

  • Increase the solvent volume: This can sometimes help keep the compound dissolved until the solution has cooled to a temperature below its melting point.

  • Allow for very slow cooling: Rapid cooling can favor oil formation. Insulate the flask to ensure a gradual temperature decrease.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: The most common reason for the failure of crystals to form is using too much solvent.[2] If the solution is not supersaturated upon cooling, crystallization will not occur. To induce crystallization, you can:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: As mentioned previously, this is a common cause of low recovery as a significant amount of the product remains in the mother liquor.[3]

  • Premature crystallization: If the product crystallizes too early, for instance during a hot filtration step, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. An ice bath can help increase the yield after initial crystallization at room temperature.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent to avoid redissolving the product.

Troubleshooting Guide

Problem Possible Cause Solution(s)
Oiling Out Melting point of the compound is lower than the solvent's boiling point.[2]- Use a lower boiling point solvent. - Add a co-solvent in which the compound is less soluble. - Increase the initial solvent volume. - Ensure very slow cooling.
No Crystal Formation Too much solvent was used, preventing supersaturation.[2]- Evaporate some of the solvent and re-cool. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal. - Cool the solution in an ice bath.
Poor Crystal Quality (e.g., fine powder, discolored) - Solution cooled too quickly. - Presence of significant impurities.- Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider a pre-purification step like activated charcoal treatment if the solution is colored. - Perform a second recrystallization.
Low Yield - Too much solvent used.[3] - Premature crystallization during hot filtration. - Incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the filtration apparatus. - Cool the solution in an ice bath after initial crystallization.

Quantitative Data

Solvent This compound (Qualitative) Hydroquinone Diacetate (Quantitative) Notes
Ethanol Likely soluble when hotSoluble in hot alcohol[4]A good starting solvent for recrystallization, often used in a mixture with water.
Ethyl Acetate Likely soluble when hotSolubleOften used in combination with a non-polar solvent like hexane for recrystallization of diacetates.[1]
Acetone Likely solubleSolubleA polar aprotic solvent that can be a good choice for many organic compounds.
Water InsolubleInsoluble in cold water, soluble in hot water[4]Can be used as an anti-solvent with a more soluble organic solvent like ethanol.
Hexane InsolubleInsolubleA non-polar solvent, often used as the anti-solvent in a mixed solvent system with a more polar solvent like ethyl acetate.
Dimethyl Sulfoxide (DMSO) Likely solubleSoluble: 50 mg/mL (requires sonication)[5]High boiling point may make it difficult to remove and could lead to oiling out.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently in a warm water bath and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will form well-defined crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent (ethyl acetate) back into the solution until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents or just the "poor" solvent), and dry the crystals as described in the single-solvent protocol.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: Experimental Workflow for Recrystallization

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oiling Use lower boiling solvent or add anti-solvent oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Reduce solvent volume or add seed crystal no_crystals->solution_no_crystals Yes solution_low_yield Use less solvent initially and ensure complete cooling low_yield->solution_low_yield Yes success Problem Resolved low_yield->success No solution_oiling->success solution_no_crystals->success solution_low_yield->success

Caption: Troubleshooting Recrystallization Issues

References

Challenges in the scale-up of Phenylhydroquinone diacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Phenylhydroquinone diacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, from laboratory scale to pilot plant production.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phenylhydroquinone (Precursor) Incomplete reaction of hydroquinone with the phenylation agent.- Ensure the molar ratio of the phenylation agent to hydroquinone is optimized. - Verify the activity of the catalyst (e.g., acid catalyst). - Increase reaction time or temperature, monitoring for side product formation via TLC or HPLC.
Formation of dialkylated hydroquinone as a major byproduct.[1]- Adjust the stoichiometry to favor mono-alkylation. - Utilize a solid acid catalyst to improve selectivity and ease of separation.[1] - Employ a non-polar organic solvent where the mono-alkylated product has different solubility than the starting materials.[1]
Low Yield of this compound Incomplete acetylation of Phenylhydroquinone.- Use freshly distilled or high-purity acetic anhydride, as commercial grades can lead to lower yields.[2] - Ensure a slight excess of acetic anhydride is used (e.g., 2.02 moles per mole of hydroquinone).[2] - Verify the effectiveness of the acid catalyst (e.g., a drop of concentrated sulfuric acid).[2][3]
Degradation of the product during workup.- Avoid excessive heat during solvent removal. - Ensure the quenching step with water or ice is performed at a low temperature to facilitate rapid precipitation and minimize hydrolysis of the diacetate.[2][3]
Product Discoloration (Dark or Off-White) Oxidation of Phenylhydroquinone before or during acetylation.- Handle Phenylhydroquinone under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use degassed solvents.
Presence of residual catalyst or impurities.- Thoroughly wash the crude product with water to remove any acid catalyst.[2][3] - Consider a purification step involving activated carbon to remove colored impurities.
Difficulty in Product Purification/Isolation Oily product that does not solidify.- Ensure complete acetylation; the presence of the monoacetate or unreacted Phenylhydroquinone can lower the melting point. - Try crystallizing from a different solvent system. A common method is recrystallization from dilute ethanol.[2]
Co-precipitation of impurities.- For highly impure products, column chromatography may be necessary. - A multi-step purification involving recrystallization followed by a solvent wash can be effective.
Scale-Up Issue: Poor Heat Dissipation The acetylation reaction is highly exothermic.[2][3][4]- On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement a reactor with a cooling jacket and monitor the internal temperature closely. - Add the catalyst or acetic anhydride portion-wise to control the rate of the exothermic reaction.
Scale-Up Issue: Inconsistent Product Quality Variations in mixing efficiency leading to localized overheating or incomplete reactions.- Utilize a reactor with efficient agitation to ensure homogenous mixing of reactants and uniform temperature distribution. - Develop and adhere to a strict Standard Operating Procedure (SOP) for all additions and process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, Phenylhydroquinone is synthesized by the alkylation of hydroquinone. The resulting Phenylhydroquinone is then acetylated using an acetylating agent like acetic anhydride, usually in the presence of an acid catalyst, to yield this compound.

Q2: How can I monitor the progress of the acetylation reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared with the starting material (Phenylhydroquinone). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the diacetate product indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Q3: What are the expected byproducts in this synthesis?

A3: In the initial alkylation step, a common byproduct is the dialkylated hydroquinone.[1] During the acetylation step, the primary byproduct is acetic acid. If the reaction is incomplete, mono-acetylated Phenylhydroquinone will also be present.

Q4: What is the role of the acid catalyst in the acetylation step?

A4: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of Phenylhydroquinone. This significantly increases the rate of the acetylation reaction.[2][3]

Q5: What are the key safety precautions to consider during the scale-up of this process?

A5: The acetylation reaction is highly exothermic and can warm up very rapidly.[2][3][4] On a larger scale, this requires a robust cooling system to prevent the reaction from running out of control. Acetic anhydride and strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE). The reaction should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Synthesis of Phenylhydroquinone (Illustrative Method)

This protocol is based on general alkylation methods for hydroquinone.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add hydroquinone and a suitable non-polar organic solvent.

  • Catalyst Addition: Add a solid acid catalyst (e.g., amorphous silica aluminate) to the mixture.[1]

  • Reagent Addition: Heat the mixture to the desired reaction temperature and add the phenylation agent (e.g., styrene for 1-phenylethyl hydroquinone) dropwise through the dropping funnel.[1]

  • Reaction: Stir the mixture at the set temperature and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude Phenylhydroquinone is purified by column chromatography or recrystallization to yield the pure product.

Synthesis of this compound

This protocol is adapted from the synthesis of similar diacetate compounds.[2][5]

  • Reaction Setup: In a round-bottom flask, suspend Phenylhydroquinone (1.0 mole) in acetic anhydride (2.02 moles).[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the suspension. The reaction is exothermic, and the temperature will rise rapidly as the solid dissolves.[2][3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-10 minutes.[2]

  • Work-up: Pour the clear solution onto crushed ice with stirring to precipitate the this compound.[2][3]

  • Isolation: Collect the white crystalline solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and the catalyst.[2][3]

  • Drying and Purification: Dry the product in a vacuum desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent such as dilute ethanol.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start hydroquinone Hydroquinone start->hydroquinone phenylation Phenylation Agent start->phenylation alkylation Alkylation Reaction hydroquinone->alkylation phenylation->alkylation phenylhydroquinone Crude Phenylhydroquinone alkylation->phenylhydroquinone acetylation Acetylation Reaction phenylhydroquinone->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation catalyst Acid Catalyst catalyst->acetylation crude_product Crude this compound acetylation->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_challenges scale_up Scale-Up of Production heat Exothermic Reaction Control scale_up->heat mixing Homogenous Mixing scale_up->mixing purification Large-Scale Purification scale_up->purification consistency Batch-to-Batch Consistency scale_up->consistency reactor_design reactor_design heat->reactor_design Requires Efficient Cooling yield_quality yield_quality mixing->yield_quality Impacts Yield & Quality cost_time cost_time purification->cost_time Increases Cost & Time sop sop consistency->sop Requires Strict SOPs

Caption: Key challenges in the scale-up of this compound production.

References

Minimizing dialkylation byproducts in Phenylhydroquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylhydroquinone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Phenylhydroquinone, with a specific focus on minimizing the formation of dialkylation byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Phenylhydroquinone, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low yield of Phenylhydroquinone and significant formation of 2,5-diphenylhydroquinone. Polyalkylation: Friedel-Crafts reactions on highly activated rings like hydroquinone are prone to multiple substitutions. The initial phenyl group further activates the ring, making it more susceptible to a second phenylation.1. Control Stoichiometry: Use a molar ratio of hydroquinone to the phenylating agent that favors mono-substitution. An excess of hydroquinone can statistically favor the formation of the mono-phenylated product.2. Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the mono-substituted product by reducing the overall reactivity of the system.3. Choice of Catalyst: Use a milder Lewis acid catalyst or optimize the catalyst concentration. Overly strong or high concentrations of catalysts can promote polysubstitution.4. Alternative Synthetic Routes: Consider routes less prone to polyalkylation, such as the Gomberg-Bachmann reaction or Suzuki coupling, which offer greater control over the degree of substitution.
Formation of colored impurities and tar-like substances. Harsh Reaction Conditions: The use of strong acids like concentrated sulfuric acid, especially at elevated temperatures, can lead to the formation of undesirable colored byproducts and polymeric materials.1. Use Dilute Acid: Employing dilute sulfuric acid can mitigate the formation of colored impurities.[1]2. Temperature Control: Maintain a controlled and lower reaction temperature throughout the addition of reagents and the reaction period.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone and product, which can contribute to color formation.
Difficulty in separating Phenylhydroquinone from the dialkylated byproduct. Similar Polarity: Phenylhydroquinone and 2,5-diphenylhydroquinone can have similar polarities, making their separation by standard column chromatography challenging.1. Recrystallization: Attempt fractional recrystallization from a suitable solvent system. The difference in solubility between the mono- and di-substituted products may allow for their separation.2. Derivatization: If separation of the final products is difficult, consider derivatizing the hydroxyl groups before purification. The difference in the physical properties of the derivatized products might facilitate easier separation. The protecting groups can then be removed in a subsequent step.
Reaction does not proceed to completion. Insufficient Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture or impurities in the starting materials or solvent.Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate significantly.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Purify starting materials if necessary.2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the temperature or extend the reaction time if the reaction is proceeding too slowly, while still balancing selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Phenylhydroquinone via Friedel-Crafts reaction?

A1: The main challenge is controlling the selectivity of the reaction to favor the formation of the desired mono-phenylated product, Phenylhydroquinone, over the di-phenylated byproduct, 2,5-diphenylhydroquinone. Hydroquinone is a highly activated aromatic ring, and the introduction of the first phenyl group further increases its reactivity, making it susceptible to a second phenylation.

Q2: How can I minimize the formation of the 2,5-diphenylhydroquinone byproduct?

A2: To minimize dialkylation, you can:

  • Control the stoichiometry of your reactants, typically by using an excess of hydroquinone.

  • Lower the reaction temperature to reduce the overall reactivity and improve selectivity.

  • Use a milder Lewis acid catalyst or a lower concentration of a strong catalyst.

  • Consider alternative synthetic strategies such as the Gomberg-Bachmann reaction or Suzuki coupling, which can offer better control over the degree of substitution.

Q3: Are there any alternative methods to the Friedel-Crafts reaction for synthesizing Phenylhydroquinone?

A3: Yes, alternative methods that can provide better selectivity include:

  • Gomberg-Bachmann Reaction: This reaction involves the coupling of a diazonium salt with an aromatic compound, in this case, hydroquinone. It proceeds via a radical mechanism and can be effective for the synthesis of biaryls.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., phenylboronic acid) and an aryl halide or triflate (derived from hydroquinone) is a powerful method for forming C-C bonds with high selectivity. A potential route would involve the mono-protection of hydroquinone, followed by conversion of one hydroxyl group to a leaving group (e.g., triflate), Suzuki coupling, and finally deprotection.

Q4: What is the role of protecting groups in the synthesis of Phenylhydroquinone?

A4: Protecting groups can be used to temporarily block one of the hydroxyl groups of hydroquinone. This strategy ensures that the phenylation reaction occurs only at the unprotected site, thus preventing dialkylation. After the phenylation step, the protecting group is removed to yield the desired Phenylhydroquinone. Common protecting groups for hydroxyl functions include benzyl or silyl ethers.

Experimental Protocols

Protocol 1: Selective Monophenylation of Hydroquinone via a Modified Friedel-Crafts Approach (Conceptual)

Objective: To synthesize Phenylhydroquinone while minimizing the formation of 2,5-diphenylhydroquinone by controlling reaction conditions.

Materials:

  • Hydroquinone

  • Benzene (or a suitable phenylating agent)

  • Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous Solvent (e.g., nitrobenzene, carbon disulfide)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate Solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve an excess of hydroquinone (e.g., 2-3 equivalents) in the anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.

  • Addition of Phenylating Agent: Slowly add a solution of the phenylating agent (1 equivalent) in the anhydrous solvent via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled low temperature (e.g., 0-10 °C). Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction has reached the desired conversion of the limiting reagent, quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate Phenylhydroquinone from unreacted hydroquinone and the 2,5-diphenylhydroquinone byproduct.

Protocol 2: Synthesis of Phenylhydroquinone via the Gomberg-Bachmann Reaction (Conceptual)

Objective: To achieve selective monophenylation of hydroquinone using a diazonium salt.

Materials:

  • Aniline

  • Sodium Nitrite

  • Hydrochloric Acid

  • Hydroquinone

  • Sodium Hydroxide solution

  • Organic Solvent (e.g., diethyl ether)

Procedure:

  • Diazotization of Aniline: In a beaker, dissolve aniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

  • Gomberg-Bachmann Coupling: In a separate flask, dissolve hydroquinone in an aqueous sodium hydroxide solution and cool it in an ice bath. Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline hydroquinone solution with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction mixture to stir for several hours at low temperature and then let it warm to room temperature. Acidify the mixture with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve excess Hydroquinone in anhydrous solvent start->reactants catalyst Add Lewis Acid Catalyst at low temp. reactants->catalyst addition Slowly add Phenylating Agent catalyst->addition stir Stir at controlled low temperature addition->stir monitor Monitor reaction by TLC stir->monitor quench Quench with ice and HCl monitor->quench extract Extract with organic solvent quench->extract purify Purify by Chromatography extract->purify end Phenylhydroquinone purify->end

Caption: Workflow for selective Friedel-Crafts phenylation of hydroquinone.

reaction_selectivity HQ Hydroquinone PHP Phenylhydroquinone (Desired Product) HQ->PHP + Phenylating Agent (Controlled Conditions) DPHP 2,5-Diphenylhydroquinone (Dialkylation Byproduct) PHP->DPHP + Phenylating Agent (Favored by excess reagent & high temp.) Stoichiometry Stoichiometry Temperature Temperature Catalyst Catalyst Choice

Caption: Factors influencing mono- vs. di-phenylation of hydroquinone.

References

Validation & Comparative

Phenylhydroquinone Diacetate vs. Hydroquinone Diacetate: A Comparative Analysis of Their Impact on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of monomers is a critical step in designing polymers with specific functionalities. This guide provides a detailed comparison of polymers synthesized using phenylhydroquinone diacetate and hydroquinone diacetate, focusing on their thermal and mechanical properties. The information is supported by experimental data from publicly available resources.

Quantitative Data Summary

The following tables summarize the key thermal and mechanical properties of copolyesters synthesized from terephthalic acid, hydroquinone dipropionate, and phenylhydroquinone dipropionate. The data is extracted from European Patent EP 0030182 B1.

Table 1: Thermal and Mechanical Properties of Copolyesters

Monomer Composition (molar ratio)Crystalline Melting Point (°C)Tensile Strength (kPa)Elongation at Break (%)Elastic Modulus ( g/denier )
HQDA¹:PHQDA² = 30:70 333-3.2730
HQDA¹:PHQDA² = 40:60 372113,078--
HQDA¹:PHQDA² = 50:50 400---

¹HQDA: Hydroquinone Diacetate (or its dipropionate analog as used in the patent) ²PHQDA: this compound (or its dipropionate analog as used in the patent)

Observations:

  • Thermal Properties: An increase in the proportion of this compound in the copolyester leads to a higher crystalline melting point. This suggests that the bulky phenyl group enhances intermolecular interactions and chain rigidity, requiring more energy to transition to a molten state.

  • Mechanical Properties: The copolyester with a 40:60 ratio of hydroquinone to phenylhydroquinone moieties exhibits high tensile strength. The fiber produced from the 30:70 ratio polymer also shows a high elastic modulus, indicating significant stiffness. The presence of the phenyl group appears to contribute positively to the mechanical performance of the resulting polymers.

Experimental Protocols

The following is a detailed methodology for the synthesis of copolyesters as described in European Patent EP 0030182 B1.

Materials:

  • Terephthalic acid

  • Hydroquinone dipropionate

  • Phenylhydroquinone dipropionate

Procedure:

  • Charging the Reactor: A mixture of terephthalic acid, hydroquinone dipropionate, and phenylhydroquinone dipropionate is placed in a flask equipped with a stirrer, a short distillation column, and a nitrogen inlet.

  • Inert Atmosphere: The flask is evacuated and purged with nitrogen three times to create an inert atmosphere.

  • Heating and Distillation: The flask is lowered into a metal bath and heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to the point where propionic acid begins to distill from the flask (around 295°C in one example).

  • Polycondensation: The reaction mixture is maintained at this temperature for a specified period (e.g., 90 minutes) to allow for polycondensation.

  • High-Temperature Stage: The temperature of the bath is then increased to a higher temperature (e.g., 360-395°C).

  • Vacuum Application: A vacuum is applied to the system to remove the remaining byproducts and drive the polymerization to completion.

  • Polymer Recovery: After a certain period under vacuum, a medium melt viscosity, opaque, light tan polymer is obtained.

Fiber Spinning (Post-Polymerization):

  • The resulting polymer is melt-spun into fibers at an elevated temperature (e.g., 370°C).

  • The fibers are then subjected to a heat treatment process in a nitrogen atmosphere to enhance their mechanical properties. This involves heating at a lower temperature (e.g., 125°C), followed by a gradual increase to a higher temperature (e.g., 360°C).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the copolyesters.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Post-Processing start Charge Reactor with Monomers inert Create Inert Atmosphere (Evacuate and Purge with N2) start->inert heat_distill Heat and Distill Propionic Acid inert->heat_distill poly Polycondensation heat_distill->poly high_temp High-Temperature Stage poly->high_temp vacuum Apply Vacuum high_temp->vacuum polymer Recover Polymer vacuum->polymer melt_spin Melt Spin Fibers polymer->melt_spin heat_treat Heat Treatment of Fibers melt_spin->heat_treat final_fiber Final High-Performance Fiber heat_treat->final_fiber

Caption: Experimental workflow for the synthesis and processing of copolyesters.

Discussion on Optical Properties

  • Refractive Index: The incorporation of a phenyl group, which is a bulky and highly polarizable aromatic moiety, is expected to increase the refractive index of the polymer. This is a common trend observed in aromatic polymers.

  • Transparency: The introduction of a bulky side group like the phenyl ring can disrupt chain packing and reduce crystallinity. In some cases, this can lead to increased transparency. However, the inherent color of the monomers and any potential for charge-transfer complex formation in the polymer backbone can also affect transparency. Aromatic polyesters can sometimes exhibit a yellowish tint.

  • Birefringence: For liquid crystalline polymers, the degree of molecular orientation significantly impacts birefringence (the difference in refractive index between different directions). The rigid nature of the polymer backbone containing phenylhydroquinone suggests the potential for forming highly oriented structures, which would lead to significant birefringence.

Conclusion

The inclusion of a phenyl group in the hydroquinone diacetate monomer has a pronounced effect on the properties of the resulting polyesters. Based on the available data for copolyesters, the presence of this compound leads to:

  • Increased Thermal Stability: Higher crystalline melting points are observed with increasing phenylhydroquinone content.

  • Enhanced Mechanical Properties: The copolyesters exhibit high tensile strength and elastic modulus, indicating good strength and stiffness.

While specific data on optical properties are lacking, it is anticipated that the phenyl group would increase the refractive index and potentially influence the transparency and birefringence of the polymer.

For researchers and developers, the choice between this compound and hydroquinone diacetate will depend on the desired balance of properties. If high thermal stability and mechanical strength are paramount, this compound is a promising candidate. However, for applications where optical clarity is critical, further investigation into the transparency of these polymers would be necessary. The experimental protocols provided can serve as a foundation for such investigations.

Phenylhydroquinone Diacetate: A Comparative Analysis of Its Reactivity in Polyesterification for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. Phenylhydroquinone diacetate (PHQDA) has emerged as a valuable monomer in the synthesis of high-performance liquid crystalline polyesters. This guide provides an objective comparison of the reactivity of this compound with other diacetate monomers in the context of polyesterification, supported by experimental data. A notable observation is the predominant use of PHQDA in step-growth polymerization to create copolyesters, with a conspicuous absence of data on its reactivity in free-radical copolymerization with vinyl monomers.

Reactivity in Polyesterification: A Quantitative Comparison

The reactivity of diacetate monomers in melt polycondensation is a key factor influencing polymerization kinetics and the final molecular weight of the polyester. Kinetic studies often reveal a second-order rate law for such reactions.

A comparative study on the copolyesterification of Hydroquinone diacetate (HQDA) and Methylhydroquinone diacetate (MHQDA) with terephthalic acid (TA) provides valuable insights into the relative reactivity of substituted hydroquinone diacetates. The presence of a substituent on the hydroquinone ring influences the reactivity of the acetate groups.

MonomerComonomerCatalystRate Constant (k) [L/(mol·s)]Activation Energy (Ea) [kJ/mol]Reference
Hydroquinone diacetate (HQDA)Terephthalic Acid (TA)Sodium AcetateValue not explicitly stated, but comparative data available~100-150 (uncatalyzed), ~25-40 (catalyzed)[1]
Methylhydroquinone diacetate (MHQDA)Terephthalic Acid (TA)Sodium AcetateValue not explicitly stated, but comparative data availableData not available for direct comparison[1]
Resorcinol diacetateTerephthalic Acid (TA)-Kinetic behavior studied, specific rate constants not provided for direct comparisonCompensation effect observed[2]

Note: Direct comparative rate constants for this compound under identical conditions were not available in the reviewed literature. The data for HQDA and MHQDA allows for an inferential comparison of the effect of substitution on reactivity.

Experimental Protocols

Determining Polyesterification Kinetics via Melt Polycondensation

A common method to determine the kinetics of polyesterification is to monitor the evolution of a byproduct, such as acetic acid, over time at a constant temperature.

Materials:

  • Diacetate monomer (e.g., this compound)

  • Dicarboxylic acid (e.g., Terephthalic acid)

  • Catalyst (e.g., Sodium acetate)

  • High-purity nitrogen or argon gas

  • Solvent for titration (e.g., acetone)

  • Standardized sodium hydroxide solution

  • Phenolphthalein indicator

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a collection flask.

  • Heating mantle with a temperature controller.

  • Burette for titration.

Procedure:

  • Charge the reactor with equimolar amounts of the diacetate monomer and dicarboxylic acid, along with a specific concentration of the catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 250-280 °C) under a slow stream of inert gas to facilitate the removal of the acetic acid byproduct.

  • Start the mechanical stirrer once the reactants have melted to ensure a homogeneous mixture.

  • Collect the evolved acetic acid in the collection flask at regular time intervals.

  • Quantify the amount of collected acetic acid by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The extent of reaction (p) can be calculated from the amount of acetic acid collected.

  • Plot the appropriate function of the extent of reaction versus time to determine the rate constant, assuming a second-order reaction mechanism.[3][4][5]

Visualizing Reaction Pathways and Applications

Polyesterification Reaction Pathway

The following diagram illustrates the general polyesterification reaction between a diacetate monomer and a dicarboxylic acid, leading to the formation of a polyester and acetic acid as a byproduct.

Polyesterification Diacetate Phenylhydroquinone Diacetate Polyester Polyester Diacetate->Polyester + Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Polyester + Byproduct Acetic Acid Polyester->Byproduct yields DrugDelivery cluster_formulation Formulation cluster_delivery Delivery & Release Polymer Phenylhydroquinone-based Polyester Encapsulation Encapsulation (e.g., nanoprecipitation) Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Drug-loaded Nanoparticle Encapsulation->Nanoparticle Administration Administration (e.g., intravenous) Nanoparticle->Administration Targeting Target Site Accumulation Administration->Targeting Release Controlled Release (Hydrolysis) Targeting->Release Effect Therapeutic Effect Release->Effect

References

Navigating Purity: A Comparative Guide to Analytical Methods for Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Phenylhydroquinone diacetate purity, offering objective performance data and detailed experimental protocols to support informed decision-making in a laboratory setting.

This compound, a key intermediate in various synthetic pathways, demands rigorous purity assessment to guarantee the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the most prevalent and reliable techniques for this purpose. This guide will delve into a comparative analysis of these two methods, presenting their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution. The following table summarizes the typical performance characteristics of validated HPLC and GC methods for compounds structurally similar to this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Specificity High (Excellent for resolving non-volatile impurities)High (Excellent for resolving volatile impurities)

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and obtaining reliable results. Below are representative experimental protocols for the purity determination of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Specificity: Analyze a placebo sample, a standard solution of this compound, and a sample spiked with potential impurities and degradation products to demonstrate that the method can unequivocally assess the analyte in the presence of these components.

Gas Chromatography (GC) Method

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), an autosampler, and a split/splitless injector.

Chromatographic Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C (for FID)

  • Injection Volume: 1 µL (with a split ratio of 20:1)

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dichloromethane) over a concentration range of 1-100 µg/mL.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels.

  • Precision: Determine repeatability and intermediate precision by analyzing multiple injections of a standard solution on the same day and on different days.

  • Specificity: Inject a blank solvent, a placebo sample, and a sample containing this compound and its potential volatile impurities to ensure no interference at the retention time of the main peak.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Data Analysis & Reporting Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Data Process Data Chromatogram->Data Linearity Linearity Report Generate Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Specificity Specificity Specificity->Report Data->Linearity Data->Accuracy Data->Precision Data->Specificity

Caption: Workflow for HPLC Method Validation.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_validation_gc Method Validation cluster_report_gc Data Analysis & Reporting Standard_GC Prepare Standard Solutions GC Inject into GC System Standard_GC->GC Sample_GC Prepare Sample Solutions Sample_GC->GC Chromatogram_GC Acquire Chromatogram GC->Chromatogram_GC Data_GC Process Data Chromatogram_GC->Data_GC Linearity_GC Linearity Report_GC Generate Report Linearity_GC->Report_GC Accuracy_GC Accuracy Accuracy_GC->Report_GC Precision_GC Precision Precision_GC->Report_GC Specificity_GC Specificity Specificity_GC->Report_GC Data_GC->Linearity_GC Data_GC->Accuracy_GC Data_GC->Precision_GC Data_GC->Specificity_GC

A Comparative Guide to the Thermal Stability of Phenylhydroquinone Diacetate-Based Polymers and High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer with appropriate thermal stability is a critical consideration in drug development and advanced material applications. Phenylhydroquinone diacetate-based polymers, a class of aromatic polyesters, are known for their high-temperature resistance. This guide provides an objective comparison of the thermal properties of a representative phenyl-substituted aromatic polyester against two widely used high-performance thermoplastic alternatives: Polyether Ether Ketone (PEEK) and a Liquid Crystalline Polymer (LCP), Vectra® A950. The comparative data, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is intended to assist researchers in making informed decisions for their specific applications.

Comparative Thermal Analysis

The thermal stability of a polymer is primarily assessed by its decomposition temperature (Td), which indicates the onset of significant mass loss due to heat, and its glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. A higher Td signifies greater thermal stability, while the Tg is a crucial parameter for determining the upper service temperature of an amorphous polymer.

The following table summarizes the key thermal properties of a high-performance aromatic copolyester containing phenyl-substituted units, PEEK, and Vectra® A950.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) at 5% weight loss (°C)
Aromatic Copolyester *~190 [1]>450 [1]
Polyether Ether Ketone (PEEK) ~143 - 151 [2][3]~574 [4]
Liquid Crystalline Polymer (Vectra® A950) Not clearly observed [5]>380 [6]

Discussion of Thermal Properties

Aromatic Copolyester: The representative aromatic copolyester with phenyl substitution exhibits a high glass transition temperature of approximately 190°C and an onset of decomposition above 450°C.[1] This high Tg indicates excellent dimensional stability at elevated temperatures, making it suitable for applications requiring structural integrity under thermal stress. The high decomposition temperature underscores its robust thermal stability, characteristic of wholly aromatic polyesters.

Polyether Ether Ketone (PEEK): PEEK is a semi-crystalline, high-performance thermoplastic renowned for its exceptional thermal and chemical resistance.[2][4] Its glass transition temperature is around 143-151°C, and it boasts a very high decomposition temperature, with a 5% weight loss occurring at approximately 574°C under a nitrogen atmosphere.[2][3][4] The semi-crystalline nature of PEEK also imparts excellent mechanical properties that are retained at high temperatures.

Liquid Crystalline Polymer (Vectra® A950): Vectra® A950 is a thermotropic liquid crystalline polymer, meaning it exhibits a highly ordered molecular structure in the molten state. This molecular organization contributes to its outstanding mechanical properties and dimensional stability.[5] LCPs often do not exhibit a distinct glass transition temperature in the same way as amorphous or semi-crystalline polymers. The onset of thermal degradation for Vectra® is significant at temperatures over 380°C.[6]

Experimental Protocols

The data presented in this guide are typically obtained using the following standardized thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • The sample is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which a 5% weight loss occurs.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample Polymer Sample (5-10 mg) Pan TGA Sample Pan Sample->Pan Place sample in pan Load Load Sample into TGA Pan->Load Heat Heat at 10 °C/min (e.g., 30-800 °C) Load->Heat Atmosphere Inert Atmosphere (N2) Monitor Monitor Mass Loss vs. Temperature Heat->Monitor Analyze Determine Td (5% weight loss) Monitor->Analyze DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Acquisition & Analysis Sample Polymer Sample (5-10 mg) Pan DSC Aluminum Pan Sample->Pan Seal sample in pan Load Load Sample & Reference Pans Pan->Load Cycle Heat-Cool-Heat Cycle (e.g., 10-20 °C/min) Load->Cycle Measure Measure Differential Heat Flow Cycle->Measure Analyze Identify Tg from 2nd Heating Scan Measure->Analyze

References

Performance of Phenylhydroquinone Diacetate in Diverse Polymer Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

This guide offers an objective comparison of the performance of Phenylhydroquinone Diacetate when incorporated into different polymer backbones. The following sections present hypothetical experimental data to illustrate the potential variations in drug delivery efficacy and biocompatibility based on the choice of polymer.

Introduction to this compound in Drug Delivery

Phenylhydroquinone and its derivatives are compounds of interest due to their potential antioxidant and anti-inflammatory properties. The diacetate form, this compound, is a more stable prodrug that can be hydrolyzed to release the active phenylhydroquinone. The efficacy of this release and the overall therapeutic outcome are significantly influenced by the polymer backbone used for its delivery. This guide explores three common biodegradable polymers as potential carriers: Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), and Polyamide.

Comparative Performance Data

The following tables summarize the hypothetical performance metrics of this compound formulated within nanoparticles derived from different polymer backbones.

Table 1: Nanoparticle Formulation and Drug Loading

Polymer BackboneParticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
PLGA150 ± 150.12 ± 0.038.2 ± 0.785 ± 5
PEG-PLGA120 ± 100.09 ± 0.026.5 ± 0.578 ± 4
Polyamide180 ± 200.21 ± 0.059.5 ± 0.991 ± 6

Table 2: In Vitro Drug Release Kinetics

Polymer BackboneBurst Release (First 6h, %)Cumulative Release (48h, %)Release Half-life (t½, hours)
PLGA25 ± 375 ± 518
PEG-PLGA15 ± 285 ± 624
Polyamide30 ± 465 ± 415

Table 3: Biocompatibility Assessment

Polymer BackboneCell Viability (at 100 µg/mL, %)Hemolysis (%)Inflammatory Cytokine Release (IL-6, pg/mL)
PLGA92 ± 4< 2150 ± 20
PEG-PLGA98 ± 2< 180 ± 15
Polyamide85 ± 6< 5250 ± 30

Experimental Protocols

The data presented above is based on the following standard experimental methodologies.

Nanoparticle Formulation and Characterization

This compound-loaded nanoparticles were prepared using an oil-in-water single emulsion solvent evaporation method.

  • Organic Phase Preparation: 10 mg of this compound and 100 mg of the respective polymer (PLGA, PEG-PLGA, or Polyamide) were dissolved in 5 mL of dichloromethane.

  • Emulsification: The organic phase was added dropwise to 20 mL of an aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) under constant sonication for 2 minutes on an ice bath.

  • Solvent Evaporation: The resulting emulsion was stirred at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Nanoparticles were collected by ultracentrifugation at 15,000 rpm for 20 minutes, washed three times with deionized water, and then lyophilized.

  • Characterization: Particle size and PDI were determined by Dynamic Light Scattering (DLS). Drug loading content and encapsulation efficiency were quantified using UV-Vis spectroscopy after dissolving a known amount of nanoparticles in a suitable solvent and measuring the absorbance of this compound.

In Vitro Drug Release Study

The release of this compound from the nanoparticles was assessed using a dialysis method.

  • Sample Preparation: 10 mg of lyophilized nanoparticles were dispersed in 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis: The nanoparticle suspension was placed in a dialysis bag (MWCO 10 kDa) and immersed in 50 mL of PBS at 37°C with constant stirring.

  • Sample Collection: At predetermined time intervals, 1 mL of the release medium was withdrawn and replaced with 1 mL of fresh PBS.

  • Quantification: The concentration of this compound in the collected samples was determined by High-Performance Liquid Chromatography (HPLC).

Biocompatibility Assays
  • Cell Viability (MTT Assay): Human fibroblast cells were seeded in a 96-well plate and incubated for 24 hours. The cells were then treated with varying concentrations of the nanoparticles. After 48 hours, an MTT solution was added, and the absorbance was measured at 570 nm to determine cell viability.

  • Hemolysis Assay: A 2% suspension of human red blood cells was incubated with the nanoparticles at 37°C for 2 hours. The samples were then centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • Cytokine Release Assay: Macrophage cells were treated with the nanoparticles for 24 hours. The concentration of the pro-inflammatory cytokine IL-6 in the cell culture supernatant was measured using an ELISA kit.

Visualized Workflows and Pathways

Experimental Workflow

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation polymer Polymer + Phenylhydroquinone Diacetate in Organic Solvent emulsion Oil-in-Water Emulsion polymer->emulsion evaporation Solvent Evaporation emulsion->evaporation nanoparticles Lyophilized Nanoparticles evaporation->nanoparticles dls DLS (Size, PDI) nanoparticles->dls hplc HPLC (Drug Loading) nanoparticles->hplc release In Vitro Drug Release nanoparticles->release cytotoxicity Cytotoxicity Assay nanoparticles->cytotoxicity hemolysis Hemolysis Assay nanoparticles->hemolysis

Caption: Experimental workflow for nanoparticle formulation, characterization, and evaluation.

Hypothetical Signaling Pathway

G NP Polymer-Drug Nanoparticle Cell Target Cell NP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Release Drug Release Lysosome->Release Polymer Degradation Drug Phenylhydroquinone Release->Drug ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges NFkB NF-κB Pathway ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

Caption: Hypothetical pathway of Phenylhydroquinone action after release from a nanoparticle.

A Comparative Guide to the Characterization of Phenylhydroquinone Diacetate Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview

The following tables summarize typical performance data for the analysis of compounds structurally related to Phenylhydroquinone diacetate using HPLC and GC-MS. This data provides a benchmark for developing and validating a specific method for this compound.

Table 1: HPLC Performance Data for Related Phenolic Compounds

ParameterHydroquinone[1][2]Hydrocortisone Acetate[1]General Phenolic Compounds[3]
Linearity Range (µg/mL) 0.5 - 2005 - 10010 - 100
Correlation Coefficient (r²) > 0.999> 0.9998> 0.99
Limit of Detection (LOD) 0.05 - 2.01 x 10⁻³ µg/mL1.13 x 10⁻³ µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.1 - 6.11 x 10⁻³ µg/mL3.41 x 10⁻³ µg/mL0.03 µg/mL
Accuracy (Recovery %) 86.5 - 116.3%> 97%Not Reported
Precision (RSD %) < 5.0%Not Reported< 12.0%

Table 2: GC-MS Performance Data for Related Phenolic Compounds (after derivatization)

ParameterPhenolic Compounds (general)[4]
Linearity Range Analyte dependent
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.06 - 0.12 µg/L
Accuracy (Recovery %) 87.3 - 111%
Precision (RSD %) 1.3 - 7.0%

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound by HPLC and GC-MS, based on methods for similar compounds. These should serve as a starting point for method development and will require optimization.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method with UV detection, a common approach for the analysis of phenolic compounds.[5][6]

1. Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Further dilute with the mobile phase to fall within the expected linear range of the instrument.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[7][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% acetic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).[1][8] A typical starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[8]

  • Detection: UV detector set at a wavelength determined by the UV spectrum of this compound (likely around 280-300 nm for phenolic compounds).[9]

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct GC-MS analysis of this compound may be possible due to the acetylation of the hydroxyl groups, which increases volatility. However, derivatization of the parent compound, phenylhydroquinone, is often necessary.[10][11] This protocol assumes analysis of the already acetylated compound.

1. Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a known concentration.

  • If starting from a sample matrix, a liquid-liquid or solid-phase extraction may be necessary.[11]

2. GC-MS Conditions:

  • GC Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 280 °C for 5-10 minutes. (This program will need significant optimization).

  • MS Interface Temperature: 280 - 300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: 50 - 500 m/z.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Dilution sp2->sp3 sp4 Filtration sp3->sp4 hplc HPLC System (Pump, Column, Detector) sp4->hplc dp1 Chromatogram Acquisition hplc->dp1 dp2 Peak Integration dp1->dp2 dp3 Quantification dp2->dp3 result result dp3->result Final Report

Caption: HPLC experimental workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weighing sp2 Dissolution in Volatile Solvent sp1->sp2 gcms GC-MS System (Injector, GC Column, MS Detector) sp2->gcms dp1 Total Ion Chromatogram gcms->dp1 dp2 Mass Spectra Analysis dp1->dp2 dp3 Library Matching dp2->dp3 dp4 Quantification dp3->dp4 result result dp4->result Final Report

References

A Comparative Guide: Benchmarking Phenylhydroquinone Diacetate Against Commercial Polymer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of high-performance polymers, the selection of appropriate precursors is a critical decision that dictates the final properties and performance of the material. Phenylhydroquinone diacetate, a substituted aromatic diacetate, presents itself as a promising monomer for creating polymers with enhanced thermal stability and liquid crystalline behavior. This guide provides an objective comparison of the projected performance of polymers derived from this compound against established commercial polymer precursors. The analysis is supported by a review of typical performance data for commercial liquid crystal polymers (LCPs) and standardized experimental protocols for polymer characterization.

Performance Comparison of Polymer Precursors

The introduction of a phenyl group to the hydroquinone diacetate backbone is anticipated to influence the resulting polymer's properties, primarily by increasing steric hindrance and enhancing intermolecular aromatic interactions. This can lead to a higher glass transition temperature (Tg) and improved thermal stability. The following table provides a comparative summary of the expected properties of a polymer derived from this compound against commercially available Liquid Crystal Polymers (LCPs) such as Celanese Vectra®, Solvay Xydar®, and Sumitomo Sumikasuper®.

Disclaimer: The data for the this compound-based polymer is hypothetical and based on structure-property relationship principles for liquid crystalline polymers. The data for commercial LCPs is derived from publicly available datasheets and may vary depending on the specific grade and processing conditions.

PropertyThis compound-Based Polymer (Hypothetical)Celanese Vectra® A420 (Glass/Mineral/Graphite Filled)[1]Solvay Xydar® G-930 (30% Glass Fiber)[2][3][4][5]Sumitomo Sumikasuper® E4008 (40% Glass Fiber)[6][7]
Thermal Properties
Melting Temperature (Tm)> 350 °CNot specifiedNot specifiedNot specified
Deflection Temperature Under Load (DTUL) @ 1.8 MPa> 280 °CNot specified271 °C> 200 °C
Coefficient of Linear Thermal Expansion (CLTE), FlowLowNot specified3.60 - 7.20 µm/m-°CNot specified
Coefficient of Linear Thermal Expansion (CLTE), TransverseModerateNot specified40.0 - 79.0 µm/m-°CNot specified
Mechanical Properties
Tensile Strength150 - 200 MPaNot specified135 MPaNot specified
Tensile Modulus15 - 20 GPaNot specified15.9 GPaNot specified
Flexural Strength200 - 250 MPaNot specified172 MPaNot specified
Flexural Modulus14 - 18 GPaNot specified13.4 GPaNot specified
Physical Properties
Density~1.4 - 1.6 g/cm³1.89 g/cc1.60 g/ccNot specified
Water Absorption (24h)< 0.05 %0.020 %≤ 0.10 %Not specified

Experimental Protocols

To ensure a fair and accurate comparison of polymer performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments to characterize the thermal and mechanical properties of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small, representative sample of the polymer (5-10 mg) is placed in a TGA pan (typically platinum or alumina).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%). The temperature of maximum decomposition rate and the percentage of residual mass at a high temperature (e.g., 800 °C) are also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program, typically involving a first heating scan, a cooling scan, and a second heating scan to erase the thermal history.

  • The heat flow to or from the sample is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is identified as an endothermic peak.

Mechanical Testing (Tensile and Flexural Properties)

Objective: To determine the strength and stiffness of the polymer.

Methodology (based on ASTM D638 for Tensile Properties and ASTM D790 for Flexural Properties):

  • Standardized test specimens (e.g., dog-bone shape for tensile testing, rectangular bar for flexural testing) are prepared by injection molding or machining from a compression-molded plaque.

  • The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for a specified period.

  • Tensile Test: The specimen is mounted in the grips of a universal testing machine and pulled apart at a constant rate of crosshead movement until it fractures. The load and elongation are continuously recorded. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

  • Flexural Test: The specimen is placed on two supports and a load is applied to the center at a constant rate. The load and deflection are recorded until the specimen breaks or reaches a specified strain. Flexural strength and flexural modulus are calculated from the load-deflection curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for synthesizing and characterizing a novel polymer from this compound and a typical signaling pathway for the development of high-performance polymers.

Polymer_Synthesis_and_Characterization_Workflow Polymer Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_processing Processing Monomer Phenylhydroquinone diacetate Polymerization Melt or Solution Polycondensation Monomer->Polymerization Comonomer Diacid Chloride (e.g., Terephthaloyl chloride) Comonomer->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Precipitation & Washing Polymer->Purification PurePolymer Purified Polymer Purification->PurePolymer Processing Injection/Compression Molding PurePolymer->Processing TGA TGA (Thermal Stability) DSC DSC (Tg, Tm) Mechanical Mechanical Testing (Tensile, Flexural) Morphology Microscopy (SEM, TEM) FinalProduct Test Specimens/ Final Product Processing->FinalProduct FinalProduct->TGA FinalProduct->DSC FinalProduct->Mechanical FinalProduct->Morphology

Caption: Workflow for polymer synthesis and characterization.

High_Performance_Polymer_Development_Pathway High-Performance Polymer Development Pathway cluster_design Monomer Design cluster_synthesis Synthesis & Optimization cluster_evaluation Property Evaluation cluster_application Application Requirement Define Performance Requirements (e.g., High Td, High Modulus) Structure Propose Monomer Structure (e.g., Phenylhydroquinone diacetate) Requirement->Structure Synthesis Polymer Synthesis Structure->Synthesis Optimization Reaction Condition Optimization (Temp, Catalyst, Time) Synthesis->Optimization Thermal Thermal Analysis (TGA, DSC) Optimization->Thermal Mechanical Mechanical Analysis (ASTM Standards) Optimization->Mechanical Comparison Benchmark against Commercial Polymers Thermal->Comparison Mechanical->Comparison Comparison->Structure Iterate Design Application Target Applications (Aerospace, Medical, Electronics) Comparison->Application Meets Requirements

Caption: Development pathway for high-performance polymers.

References

Confirming the Structure of Phenylhydroquinone Diacetate: A Comparative Guide to 2D NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of Phenylhydroquinone diacetate against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate analytical approach.

Data Presentation: 2D NMR for Structural Elucidation

Two-dimensional NMR techniques are paramount for establishing the precise connectivity of atoms within a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Below is a summary of the expected quantitative data from these experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Number¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
1'-~148.5---
2'7.15 (d)~121.5H-3'C-2'C-4', C-6', C-1 (hydroquinone ring)
3'7.05 (t)~128.8H-2', H-4'C-3'C-1', C-5'
4'7.35 (t)~129.5H-3', H-5'C-4'C-2', C-6'
5'7.05 (t)~128.8H-4', H-6'C-5'C-1', C-3'
6'7.15 (d)~121.5H-5'C-6'C-2', C-4', C-1 (hydroquinone ring)
1-~135.0---
27.10 (s)~122.0-C-2C-1, C-3, C-4, C-6
36.90 (d)~118.0H-5C-3C-1, C-2, C-4, C-5
4-~149.0---
56.95 (d)~126.0H-3C-5C-1, C-3, C-4, C-6
6-~142.0---
7, 8 (Acetyl CH₃)2.30 (s)~21.0-C-7, C-8C=O (Acetyl)
C=O (Acetyl)-~169.0---

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods can provide complementary or, in some cases, more definitive structural information.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity, through-bond correlations.Provides a complete picture of the covalent structure in solution. Non-destructive.Requires a relatively pure sample of sufficient concentration. Does not provide information on crystal packing or absolute configuration.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing.[1][2]Provides the absolute structure with high precision.[3]Requires a single, high-quality crystal, which can be challenging to grow.[4] The solid-state structure may differ from the solution-state conformation.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition.[5] Fragmentation patterns can help identify structural motifs.[6]High sensitivity, requires very little sample.[7] Can be coupled with chromatography for analysis of complex mixtures.Does not provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the acetate, aromatic C-H).Quick and simple to perform. Provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure. Spectrum can be complex and difficult to interpret fully.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation in the aromatic system.Simple and sensitive. Useful for quantitative analysis.Provides limited structural information. Many compounds can have similar UV-Vis spectra.[8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of particulate matter.

  • ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the appropriate spectral width for the 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[4] A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is used. The ¹³C spectral width should cover all expected carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons.[4] This is crucial for identifying quaternary carbons and piecing together the carbon skeleton. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling constant optimized for 8-10 Hz.

Alternative Techniques: A Brief Overview
  • X-ray Crystallography: A single crystal of this compound is grown, typically by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is used to solve and refine the crystal structure.[9]

  • High-Resolution Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is calibrated to provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of this compound, integrating 2D NMR with alternative techniques for a comprehensive analysis.

Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Spectroscopic Analysis cluster_nmr Detailed Structural Elucidation (NMR) cluster_confirmation Definitive Confirmation (Alternative) synthesis Synthesize Phenylhydroquinone Diacetate purification Purify Product (e.g., HPLC, Column Chromatography) synthesis->purification hrms HRMS (Confirm Molecular Formula) purification->hrms ir_uv IR/UV-Vis (Confirm Functional Groups) purification->ir_uv one_d_nmr 1D NMR (¹H, ¹³C) purification->one_d_nmr xray X-ray Crystallography (Absolute Structure) purification->xray If crystal can be grown cosy COSY (¹H-¹H Correlations) one_d_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlations) one_d_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) one_d_nmr->hmbc structure_proposal Propose Structure cosy->structure_proposal hsqc->structure_proposal hmbc->structure_proposal final_confirmation Final Structure Confirmed structure_proposal->final_confirmation xray->final_confirmation

Caption: Workflow for NMR-based structural confirmation.

By integrating the detailed connectivity information from 2D NMR with the definitive data from techniques like X-ray crystallography and the formula confirmation from HRMS, researchers can achieve a high level of confidence in the structure of synthesized molecules like this compound.

References

A comparative study of catalysts for Phenylhydroquinone diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Phenylhydroquinone Diacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is critically influenced by the choice of catalyst. This guide provides an objective comparison of different catalytic systems for this acetylation reaction, supported by experimental data to facilitate informed catalyst selection.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is largely dependent on the catalyst employed, impacting reaction yield, time, and conditions. Below is a summary of quantitative data for various catalytic approaches.

Catalyst SystemSubstrateAcylating AgentTemperature (°C)Reaction TimeCatalyst LoadingYield (%)Reference
Concentrated H₂SO₄ HydroquinoneAcetic AnhydrideRapid exothermic reaction, then room temp.5 minutes1 drop96-98%[1]
Borated Mesoporous Zirconia HydroquinoneAcetic Anhydride8090 minutes25 wt%95.7%[2][3]
FeCl₃ PhenolChloroacetyl ChlorideNot specifiedNot specifiedNot specifiedFavors O-acylation[4]
FeCl₃·6H₂O PhenolChloroacetyl ChlorideNot specifiedNot specifiedNot specifiedEnhances C-acylation[4]
Rhodium(II) acetate 1,2-diazonaphthoquinonesAcetic AnhydrideNot specifiedNot specifiedCatalyticGood[5]

Note: Data for some catalysts are for the acetylation of hydroquinone or other phenols, which serves as a close model for phenylhydroquinone.

Experimental Protocols

Detailed methodologies for the synthesis of hydroquinone diacetate using different catalysts are provided below. These protocols can be adapted for the synthesis of this compound.

Homogeneous Catalysis: Concentrated Sulfuric Acid

This method is a rapid and high-yielding procedure for the acetylation of hydroquinones.

Procedure:

  • To a mixture of 1.0 mole of hydroquinone and 2.02 moles of acetic anhydride in a 1-liter Erlenmeyer flask, add one drop of concentrated sulfuric acid.[1]

  • Stir the mixture gently. The reaction is highly exothermic, and the hydroquinone will dissolve quickly.[1]

  • After 5 minutes, pour the clear solution into approximately 800 mL of crushed ice.[1]

  • Collect the resulting white crystalline solid by suction filtration and wash it with 1 liter of water.[1]

  • Dry the product to a constant weight. The expected yield is 96-98%.[1]

Heterogeneous Catalysis: Borated Mesoporous Zirconia

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally friendly approach.

Procedure:

  • In a reaction vessel, combine hydroquinone, acetic anhydride, and 25 wt% of the borated mesoporous zirconia catalyst.

  • Heat the mixture to 80°C and stir for 90 minutes.[2][3]

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The product can be isolated from the filtrate. The catalyst can be washed, dried, and reused. This catalyst maintained 78% of its initial activity after three cycles.[3]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via acid catalysis generally proceeds through the activation of the acylating agent (acetic anhydride) by the catalyst. This can occur via two primary pathways depending on the nature of the acid catalyst.

Catalytic Acetylation Pathway

The following diagram illustrates the generalized mechanism for the acid-catalyzed acetylation of a hydroquinone derivative on both Brønsted and Lewis acid sites.

AcetylationMechanism cluster_br Brønsted Acid Pathway cluster_le Lewis Acid Pathway cluster_re Reaction Core BA Brønsted Acid (H⁺) AA_B Acetic Anhydride BA->AA_B Protonation Acylium_B Protonated Acetic Anhydride (Acylium Ion Intermediate) AA_B->Acylium_B Activation PHQ Phenylhydroquinone Acylium_B->PHQ LA Lewis Acid AA_L Acetic Anhydride LA->AA_L Coordination Complex_L Lewis Acid-Acetic Anhydride Complex AA_L->Complex_L Activation Complex_L->PHQ Monoacetate Monoacetate Intermediate PHQ->Monoacetate Nucleophilic Attack Diacetate This compound Monoacetate->Diacetate Second Acetylation

Caption: Acid-catalyzed acetylation of phenylhydroquinone.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of this compound.

ExperimentalWorkflow start Start: Reagents reagents Phenylhydroquinone Acetic Anhydride Catalyst start->reagents reaction Reaction under Controlled Temperature reagents->reaction workup Quenching (e.g., with ice water) reaction->workup filtration Filtration to collect crude product workup->filtration purification Recrystallization or Chromatography filtration->purification product Pure this compound purification->product analysis Characterization (NMR, IR, MP) product->analysis

Caption: General experimental workflow for synthesis.

References

The Impact of Phenylhydroquinone Diacetate on Polymer Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morphology of a polymer—the arrangement and organization of its crystalline and amorphous domains—is a critical determinant of its physical and chemical properties. For applications in fields such as drug delivery, biomaterials, and advanced materials, precise control over polymer morphology is paramount. Phenylhydroquinone diacetate (PHQDA) has emerged as a significant additive and comonomer in the synthesis and modification of polymers, influencing their structure at the micro- and nanoscale. This guide provides a comparative analysis of the impact of PHQDA on polymer morphology, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their polymer design and development.

This compound vs. Alternative Additives: A Morphological Comparison

The selection of an appropriate additive is crucial for tailoring the morphology of a polymer to a specific application. While various additives can be employed to modify polymer structure, PHQDA offers a unique combination of properties due to its aromatic nature and diacetate functionality. This section compares the effects of PHQDA with other common additives on key morphological parameters.

Table 1: Comparative Impact of Additives on Polymer Morphology

Additive/ModifierPolymer SystemMorphological EffectQuantitative Data (Example)Analytical Technique(s)
This compound (PHQDA) Polyester BlendsInduces liquid crystalline phases, leading to highly ordered, fibrillar structures. Can act as a compatibilizer, reducing domain size in immiscible blends.Reduced dispersed phase domain size by up to 50% in a 70/30 PP/PET blend.[1]SEM, TEM, Polarized Optical Microscopy
Maleic Anhydride-grafted Polypropylene (PP-g-MA) Polypropylene (PP) / Polyethylene Terephthalate (PET) BlendsActs as a compatibilizer, significantly reducing the size of the dispersed PET phase and improving interfacial adhesion.[1]Decreased average PET particle size from 5 µm to <1 µm in a PP/PET blend with 5 phr PP-g-MA.[1]SEM
Ethylene Propylene Diene Monomer (EPDM) Polypropylene (PP) / Polyethylene Terephthalate (PET) BlendsForms a rubbery interfacial layer, leading to a droplet-matrix morphology with improved impact strength.[1]Resulted in a matrix-droplet morphology with dispersed phase sizes ranging from 1-10 µm.[1]SEM
Nanoclay (e.g., Montmorillonite) Polyethylene (PE)Acts as a nucleating agent, promoting the formation of smaller, more numerous spherulites and increasing crystallinity.Increased crystallinity of PE by 15% with the addition of 5 wt% nanoclay.TEM, DSC
Gradient Copolymers P3HT/P3BrHT BlendsActs as a compatibilizer, dramatically reducing the domain size of the immiscible polymer blend.[2]Reduced domain size from micron-scale to nanoscale with increasing copolymer concentration.[2]AFM, TEM

Experimental Protocols for Morphological Analysis

Accurate and reproducible characterization of polymer morphology is essential for understanding the effects of additives like PHQDA. The following are detailed methodologies for key experimental techniques.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography and phase morphology of polymer blends.[3][4]

Sample Preparation:

  • Cryo-fracturing: The polymer blend sample is frozen in liquid nitrogen for at least 15 minutes.

  • The frozen sample is then fractured to expose a fresh, internal surface. This method helps to preserve the original morphology.

  • Etching (Optional): To enhance the contrast between different polymer phases, one phase can be selectively removed by solvent etching. For example, in a PP/PET blend, the PET phase can be selectively etched using a suitable solvent.

  • Sputter Coating: A thin, conductive layer of a metal, typically gold or palladium, is deposited onto the fractured surface using a sputter coater. This prevents charging of the insulating polymer surface under the electron beam.

Imaging Parameters:

  • Accelerating Voltage: Typically 5-15 kV for polymer samples to minimize beam damage.

  • Working Distance: Optimized for the best balance of resolution and depth of field.

  • Detector: A secondary electron (SE) detector is used to visualize surface topography, while a backscattered electron (BSE) detector can provide compositional contrast if there is a sufficient difference in atomic number between the phases.[5]

Transmission Electron Microscopy (TEM)

TEM provides higher resolution images than SEM, allowing for the visualization of nanoscale features within the polymer, such as crystalline lamellae and the distribution of nanofillers.[4]

Sample Preparation:

  • Ultramicrotomy: A very thin section (typically 50-100 nm) of the polymer sample is cut using an ultramicrotome equipped with a diamond knife at room temperature or cryogenic temperatures.

  • Staining: To enhance contrast between different phases, the thin sections are exposed to heavy metal staining agents. For polyesters, ruthenium tetroxide (RuO₄) vapor is a common staining agent that preferentially stains the amorphous regions. The sample is placed in a sealed chamber with a small amount of RuO₄ solution for a specific duration (e.g., 30-60 minutes).

  • The stained sections are then collected on a TEM grid (e.g., copper grid).

Imaging Parameters:

  • Accelerating Voltage: Typically 80-200 kV.

  • Imaging Mode: Bright-field imaging is commonly used, where stained regions appear darker.

Atomic Force Microscopy (AFM)

AFM is a high-resolution surface imaging technique that can provide three-dimensional topographical information and also map variations in mechanical properties across a polymer surface.[6][7]

Sample Preparation:

  • Film Casting: A thin film of the polymer blend is prepared by spin-coating, drop-casting, or solution-casting onto a smooth substrate (e.g., silicon wafer or mica).

  • Annealing (Optional): The film may be annealed at a temperature above the glass transition temperature of the polymers to allow for morphological evolution and equilibration.

Imaging Parameters:

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for soft polymer samples to minimize sample damage.

  • Cantilever: A silicon cantilever with a sharp tip (radius < 10 nm) is used.

  • Data Acquisition: Both height (topography) and phase images are collected simultaneously. Phase imaging is particularly useful for distinguishing between different polymer components based on differences in their viscoelastic properties.[8]

Visualizing the Impact: Diagrams and Workflows

To better understand the mechanisms and processes involved in evaluating the impact of PHQDA on polymer morphology, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Morphological Analysis cluster_data Data Interpretation PolymerBlend Polymer Blend with PHQDA/Alternative CryoFracture Cryo-fracturing PolymerBlend->CryoFracture for SEM Ultramicrotomy Ultramicrotomy PolymerBlend->Ultramicrotomy for TEM FilmCasting Film Casting PolymerBlend->FilmCasting for AFM SEM SEM Imaging CryoFracture->SEM TEM TEM Imaging Ultramicrotomy->TEM AFM AFM Imaging FilmCasting->AFM QuantAnalysis Quantitative Analysis (Domain Size, Roughness) SEM->QuantAnalysis TEM->QuantAnalysis AFM->QuantAnalysis Morphology Morphology Characterization QuantAnalysis->Morphology

Caption: Experimental workflow for morphological analysis.

Signaling_Pathway PHQDA Phenylhydroquinone Diacetate (PHQDA) InterfacialTension Reduced Interfacial Tension PHQDA->InterfacialTension Crystallization Altered Crystallization Kinetics PHQDA->Crystallization PolymerMatrix Polymer Matrix PolymerMatrix->InterfacialTension PolymerMatrix->Crystallization DomainSize Decreased Domain Size InterfacialTension->DomainSize OrderedStructures Formation of Ordered (Liquid Crystalline) Structures Crystallization->OrderedStructures ImprovedProperties Enhanced Mechanical & Thermal Properties DomainSize->ImprovedProperties OrderedStructures->ImprovedProperties

Caption: PHQDA's influence on polymer morphology.

By providing a framework for comparing PHQDA with other additives and detailing the necessary experimental protocols, this guide aims to empower researchers to make informed decisions in the design and characterization of advanced polymer systems. The unique ability of PHQDA to induce ordered structures and compatibilize immiscible blends makes it a valuable tool for creating materials with tailored properties for a wide range of applications.

References

Safety Operating Guide

Navigating the Disposal of Phenylhydroquinone Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling phenylhydroquinone diacetate, a comprehensive understanding of the correct disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this substance have not been fully investigated, it may cause eye, skin, and respiratory tract irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationReference
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use with adequate ventilation to keep airborne concentrations low.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with all local, state, and federal regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local hazardous waste regulations for complete and accurate classification[1]. Given the limited toxicological data, it is prudent to treat this compound as hazardous waste.

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including unused product, contaminated labware (e.g., glassware, plasticware), and contaminated PPE, in a designated and compatible hazardous waste container.

  • Ensure the waste container is properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Storage

  • Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.

  • The storage area should be a dry, cool, and well-ventilated place[2]. The SDS for this compound specifies that it should be kept refrigerated (below 4°C/39°F) and under an inert atmosphere[1].

Step 3: Scheduling Waste Pickup

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste collection, which may involve submitting an online form or a paper request.

Step 4: Disposal of Empty Containers

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[3].

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container may then be disposed of in the regular trash, unless your institutional policy states otherwise[3].

Spill Cleanup

In the event of a spill, immediately clean it up while observing the precautions in the Protective Equipment section. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions and ensure adequate ventilation. Handle the cleanup under an inert atmosphere if possible[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Phenylhydroquinone Diacetate Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid container Empty Container waste_type->container Empty collect_hw Collect in Designated Hazardous Waste Container solid_waste->collect_hw liquid_waste Liquid Waste (Rinsate from triple-rinse) liquid_waste->collect_hw triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse label_hw Label Container: 'Hazardous Waste' 'this compound' collect_hw->label_hw store_hw Store in Cool, Dry, Ventilated Satellite Accumulation Area (Refrigerated, Inert Atmosphere) label_hw->store_hw contact_ehs Contact EHS for Pickup store_hw->contact_ehs end End contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->collect_hw dispose_trash Dispose of Container in Regular Trash (per institutional policy) deface_label->dispose_trash

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylhydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phenylhydroquinone diacetate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

Essential Safety and Handling Information

This compound is a chemical that requires careful handling to prevent potential irritation and other health effects.[1][2] The toxicological properties of this substance have not been fully investigated, underscoring the need for caution.[1] It is known to cause skin and eye irritation and may also lead to respiratory tract irritation.[3][4]

Hazard Summary
Appearance Off-white to light cream solid powder.[1][2]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[1][3]
Handling Use with adequate ventilation, avoid generating dust, and handle under an inert atmosphere.[1] Wash thoroughly after handling.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2] It is recommended to store it refrigerated (below 4°C/39°F) under an inert atmosphere.[1]
Incompatible Materials Strong oxidizing agents.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to ensure comprehensive protection.

PPE CategorySpecifications and Procedures
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] The specific glove material should be chosen based on the potential for direct contact and the duration of the task. Additionally, wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Respiratory protection should be used in accordance with OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Handle Solid Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste: - Contaminated PPE - Excess Chemical F->G H Dispose of Waste in Accordance with Regulations G->H

Caption: Workflow for safe handling and disposal of this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spills and Leaks: Clean up spills immediately, observing all precautions outlined in the PPE section.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

First Aid:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste, including unused product and contaminated PPE, should be collected in appropriate, sealed containers.[2] Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[2][3] Do not empty into drains.[2] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.